2,3,5-Trichlorobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3,5-trichlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYRZTCLVDKWBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069146 | |
| Record name | Benzaldehyde, 2,3,5-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3069146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56961-75-2 | |
| Record name | 2,3,5-Trichlorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2,3,5-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 2,3,5-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 2,3,5-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3069146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-Trichloro-benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,3,5-Trichlorobenzaldehyde molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and experimental applications of 2,3,5-Trichlorobenzaldehyde, a key intermediate in organic synthesis with potential applications in medicinal chemistry.
Core Chemical Data
This compound is a chlorinated aromatic aldehyde. Its fundamental molecular properties are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₇H₃Cl₃O | [1] |
| Molecular Weight | 209.46 g/mol | [1] |
| CAS Number | 56961-75-2 | [1] |
Logical Relationship of Core Data
Caption: Relationship between chemical name, formula, and molecular weight.
Experimental Protocols
This compound is a versatile reagent in organic synthesis, notably as a precursor for α-keto amides, which are key intermediates in the synthesis of pharmacologically active compounds. It has also been identified as a compound with potential anticancer and apoptosis-inducing effects.
Synthesis of α-Keto Amides for Sodium Channel Blockers
This compound serves as a crucial starting material for the synthesis of α-keto amides, which are precursors to sodium channel blockers like GW356194. A multi-step synthesis protocol starting from this compound is detailed in patent literature. The following is a representative synthetic pathway:
Step 1: Reduction of this compound
-
To a solution of this compound (50 g) in ethanol (1.0 L) at room temperature, add sodium borohydride (NaBH₄, 7.00 g).
-
Stir the resulting mixture for 3.5 hours.
-
Quench the reaction with water and evaporate the solvent in vacuo.
-
Partition the residue between chloroform (CHCl₃) and a saturated sodium bicarbonate (NaHCO₃) solution.
-
Wash the organic phase with brine, dry over magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo to yield the corresponding alcohol as a white solid.[2]
Step 2: Further Synthetic Transformations
The resulting 2,3,5-trichlorobenzyl alcohol can then undergo a series of reactions, including conversion to an acrylonitrile derivative, to ultimately form the desired α-keto amide structure.[2]
Caption: Synthetic workflow from this compound to an α-keto amide intermediate.
Investigation of Apoptosis-Inducing Effects
While specific studies on the apoptosis-inducing effects of this compound are not extensively detailed in the provided search results, a protocol for a structurally related compound, 2,3,5-Triiodobenzoic acid (TIBA), in a non-small cell lung cancer (NSCLC) cell line (H460) provides a relevant experimental framework.[3]
Cell Culture and Treatment:
-
Culture H460 non-small cell lung cancer cells in an appropriate growth medium.
-
Treat the cells with varying concentrations of the test compound (e.g., 100, 250, and 500 µM) for a specified duration (e.g., 48 hours).[3]
Apoptosis Assay (Flow Cytometry):
-
Harvest the treated cells and wash with a suitable buffer.
-
Stain the cells with fluorescent markers for apoptosis, such as Annexin V and propidium iodide (PI).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[4]
Western Blot Analysis for Apoptosis Markers:
-
Lyse the treated cells to extract total protein.
-
Separate the proteins by gel electrophoresis and transfer them to a membrane.
-
Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) and corresponding secondary antibodies.
-
Visualize and quantify the protein bands to determine changes in their expression levels.
This experimental approach allows for the quantitative assessment of a compound's ability to induce apoptosis and elucidate the underlying molecular pathways.
Caption: Experimental workflow for assessing apoptosis induction in cancer cells.
References
An In-depth Technical Guide to the Physical Properties of 2,3,5-Trichlorobenzaldehyde
This technical guide provides a comprehensive overview of the physical properties of 2,3,5-trichlorobenzaldehyde, with a primary focus on its melting point. It is intended for researchers, scientists, and professionals in drug development who may use this compound as a chemical intermediate. This document includes a summary of its physical data, a detailed experimental protocol for melting point determination, and a logical workflow for its application in chemical synthesis.
Core Physical and Chemical Properties
This compound is a chlorinated aromatic aldehyde.[1] Its chemical structure consists of a benzene ring substituted with three chlorine atoms at positions 2, 3, and 5, and a formyl group at position 1. It typically appears as a white to off-white or slightly yellow powder or chunks.[2]
Table 1: Physical and Chemical Data for this compound
| Property | Value | Reference |
| Melting Point | 73-75 °C | [2][3] |
| 75-76 °C | [4] | |
| Boiling Point | 242 °C (estimate) | [2] |
| Molecular Formula | C₇H₃Cl₃O | [2][5] |
| Molecular Weight | 209.46 g/mol | [2][3][4][5] |
| CAS Number | 56961-75-2 | [2][3][5] |
| Appearance | White to off-white or slightly yellow powder/chunks | [2] |
| Assay Purity | ≥97.0% (GC) to 98% | [3][4] |
| InChI Key | DJYRZTCLVDKWBL-UHFFFAOYSA-N | [3][4] |
| Form | Solid | [3] |
Experimental Protocol: Melting Point Determination
The melting point of a solid is a critical indicator of its purity. The following protocol outlines a standard method for determining the melting point range of this compound using a capillary melting point apparatus.
Materials and Equipment:
-
Dry, powdered this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., DigiMelt or similar)
-
Spatula
-
Glass tubing (for packing)
Procedure:
-
Sample Preparation: Place a small amount of the dry this compound powder onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small sample.[6]
-
Sample Packing: To ensure accurate measurement, the sample must be tightly packed at the bottom of the capillary tube. This can be achieved by tapping the sealed end of the tube on a hard surface or by dropping the tube through a longer piece of glass tubing to compact the solid.[6][7] The final packed sample height should be approximately 1-2 mm.
-
Apparatus Setup: Place the capillary tube containing the sample into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): To find an approximate melting range, first heat the sample rapidly and note the temperature at which it melts.
-
Accurate Determination: For a precise measurement, prepare a new sample and heat it quickly to about 10-15 °C below the previously observed approximate melting point. Then, reduce the heating rate to approximately 1-2 °C per minute.[7]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A pure compound will typically exhibit a sharp melting range of 1-2 °C.
Application in Synthesis: A Workflow Example
This compound serves as a key intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of α-keto amides, which are important intermediates for sodium channel blockers.[3] The following diagram illustrates a simplified logical workflow for this type of synthetic application.
Caption: Synthetic pathway from this compound.
References
- 1. CAS 24473-00-5: Benzaldehyde, 2,4,6-trichloro- [cymitquimica.com]
- 2. This compound CAS#: 56961-75-2 [m.chemicalbook.com]
- 3. This compound 98 56961-75-2 [sigmaaldrich.com]
- 4. This compound for synthesis 56961-75-2 [sigmaaldrich.com]
- 5. This compound for synthesis 56961-75-2 [sigmaaldrich.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
Determining the Solubility of 2,3,5-Trichlorobenzaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Trichlorobenzaldehyde is a halogenated aromatic aldehyde of interest in various fields of chemical synthesis and pharmaceutical development. A thorough understanding of its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes such as crystallization, and formulation development. This technical guide provides a comprehensive overview of the experimental determination of the solubility of this compound, addressing the current gap in readily available quantitative data.
While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide equips researchers with a detailed experimental protocol to determine these values. The presented methodology, based on the gravimetric method, is a robust and widely accepted technique for generating accurate and reliable solubility data.
Predicting Solubility: General Principles
The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in a particular solvent.[1] Polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[2] this compound, with its polar carbonyl group and the less polar trichlorophenyl ring, is expected to exhibit moderate solubility in a range of organic solvents. Its solubility will be influenced by the solvent's polarity, hydrogen bonding capabilities, and dispersive forces.[2] For instance, it is anticipated to be more soluble in moderately polar solvents like acetone and toluene compared to highly polar, protic solvents like methanol or non-polar aliphatic hydrocarbons. However, empirical determination remains the gold standard for obtaining precise solubility data.
Quantitative Solubility Data
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Toluene | |||
| Dichloromethane | |||
| Ethyl Acetate | |||
| Hexane |
Experimental Protocol: Determination of Solubility by the Gravimetric Method
The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid compound in a solvent.[3][4] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent by evaporating the solvent.[3][5]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, toluene)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials or flasks with airtight seals
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
-
Volumetric flasks and pipettes
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial or flask. The presence of undissolved solid is necessary to ensure the solution is saturated.
-
Accurately add a known volume or mass of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.[6]
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. The concentration of the dissolved solute should become constant over time.[6]
-
-
Separation of the Saturated Solution:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe to remove any remaining solid particles.
-
Dispense a known volume of the clear, saturated filtrate into a pre-weighed evaporation dish or vial. Record the exact volume.
-
-
Determination of Solute Mass:
-
Place the evaporation dish containing the saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be well below the boiling point of this compound but high enough for efficient solvent removal.
-
Alternatively, a vacuum desiccator can be used for solvent removal, especially for temperature-sensitive compounds.
-
Continue drying until a constant mass of the residue (the dissolved this compound) is achieved. This is confirmed by repeated weighing until the mass no longer changes.
-
Record the final mass of the evaporation dish with the dried solute.
-
Calculation of Solubility
-
Mass of dissolved solute:
-
Subtract the initial mass of the empty evaporation dish from the final mass of the dish containing the dried solute.
-
-
Solubility in g/100 mL:
-
Solubility = (Mass of dissolved solute (g) / Volume of filtrate taken (mL)) * 100
-
-
Molar Solubility (mol/L):
-
Molar Solubility = (Mass of dissolved solute (g) / Molecular weight of this compound) / Volume of filtrate taken (L)
-
The molecular weight of this compound is 209.46 g/mol .
-
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Figure 1. Experimental workflow for the gravimetric determination of solubility.
Conclusion
This technical guide provides a framework for researchers and professionals in the pharmaceutical and chemical industries to accurately determine the solubility of this compound in various organic solvents. While readily available quantitative data is currently limited, the detailed gravimetric method protocol and the accompanying workflow diagram offer a practical and reliable approach to generating this critical information. The empirical data obtained through these methods will be invaluable for optimizing reaction conditions, developing purification strategies, and designing effective drug delivery systems.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,3,5-Trichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available Nuclear Magnetic Resonance (NMR) spectral data for 2,3,5-trichlorobenzaldehyde. The information compiled herein is intended to assist researchers in the fields of chemistry, pharmacology, and drug development in the structural elucidation and characterization of this compound. This document presents tabulated ¹H NMR data, a synthesized experimental protocol for NMR analysis, and visualizations to aid in spectral interpretation.
Introduction
This compound is a halogenated aromatic aldehyde. Its chemical structure, characterized by a benzene ring substituted with three chlorine atoms and a formyl group, gives rise to a distinct NMR spectrum that is crucial for its identification and for understanding the electronic effects of the substituents on the aromatic system. NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. This guide focuses on the ¹H and ¹³C NMR spectral features of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aldehydic proton and the two aromatic protons. The data presented was obtained from a spectrum recorded in deuterated chloroform (CDCl₃) on a 90 MHz spectrometer.[1]
Table 1: ¹H NMR Chemical Shift Data for this compound
| Protons | Chemical Shift (δ) in ppm | Multiplicity |
| Aldehydic-H | 10.413 | Singlet |
| Aromatic-H | 7.791 | Doublet |
| Aromatic-H | 7.693 | Doublet |
The downfield chemical shift of the aldehydic proton is a characteristic feature, attributed to the deshielding effect of the electronegative oxygen atom of the carbonyl group. The two aromatic protons appear as distinct doublets, indicating a coupling interaction between them.
¹³C NMR Spectral Data
As of the latest available data, a complete, publicly accessible, and quantitative ¹³C NMR dataset for this compound with assigned chemical shifts for each carbon atom could not be located in the searched scientific literature and databases. While some chemical suppliers assert that the compound's structure is confirmed by ¹³C NMR, they do not provide the specific spectral data.
For reference, the typical chemical shift for the carbonyl carbon in benzaldehyde derivatives is observed in the range of 190-194 ppm. The aromatic carbons typically appear in the region of 127-135 ppm. The exact chemical shifts for the seven unique carbon atoms in this compound would be influenced by the electronic effects of the three chlorine substituents.
Experimental Protocols
A specific, detailed experimental protocol for the acquisition of the NMR data for this compound is not explicitly available in the public domain. However, a standard protocol for the NMR analysis of a solid aromatic aldehyde can be synthesized based on common laboratory practices.
Synthesized Protocol for NMR Sample Preparation and Data Acquisition:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of solid this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.
-
Ensure the sample is fully dissolved. If necessary, the solution can be gently agitated or sonicated.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube to prevent solvent evaporation and contamination.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
The NMR spectra should be recorded on a spectrometer with a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.
-
The sample is inserted into the magnet, and the spectrometer is locked onto the deuterium signal of the CDCl₃.
-
The magnetic field is shimmed to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key acquisition parameters would include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon. Due to the lower natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.
-
Mandatory Visualizations
To aid in the interpretation of the NMR data, the following diagrams illustrate the chemical structure and a proposed workflow for NMR analysis.
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
References
An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of 2,3,5-Trichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2,3,5-trichlorobenzaldehyde. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Infrared Spectrum Analysis
While a publicly available, peer-reviewed IR spectrum for this compound is not readily accessible, a reliable spectrum can be predicted based on the characteristic vibrational frequencies of its constituent functional groups. The electron-withdrawing effects of the three chlorine atoms and the aldehyde group significantly influence the electronic environment and, consequently, the vibrational modes of the molecule.
The analysis of the IR spectrum of this compound is centered on identifying the key functional groups: the aromatic ring, the aldehyde, and the carbon-chlorine bonds.
Key Spectral Features:
-
Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the region of 1710-1690 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring, along with the inductive effect of the chlorine substituents, typically lowers the frequency compared to a saturated aldehyde.[1][2]
-
Aldehyde C-H Stretching: Two distinct, weaker bands are characteristic of the aldehyde C-H stretch.[2] These typically appear around 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹. The presence of this doublet is a strong indicator of an aldehyde functional group.[3]
-
Aromatic C-H Stretching: Weak to medium absorptions are anticipated just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which are characteristic of C-H bonds on an aromatic ring.[4][5]
-
Aromatic C=C Stretching: The vibrations of the carbon-carbon bonds within the benzene ring will produce a series of medium to sharp peaks in the 1600-1450 cm⁻¹ region.[4][5]
-
C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to appear in the fingerprint region, typically between 850 and 550 cm⁻¹.[6] The exact positions can be complex due to the multiple chlorine substituents.
-
Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ range result from the out-of-plane bending of the aromatic C-H bonds. The specific pattern of these bands is highly indicative of the substitution pattern on the benzene ring.[5]
Quantitative Data Summary
The following table summarizes the predicted characteristic infrared absorption frequencies for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3100 - 3000 | Weak | C-H Stretching | Aromatic Ring |
| ~2830 & ~2730 | Weak | C-H Stretching (Fermi Doublet) | Aldehyde (-CHO) |
| ~1705 | Strong | C=O Stretching | Aldehyde (Carbonyl) |
| ~1600 - 1585 | Medium | C=C Stretching (in-ring) | Aromatic Ring |
| ~1500 - 1400 | Medium | C=C Stretching (in-ring) | Aromatic Ring |
| ~1210 - 1160 | Medium | C-C Stretching (Aryl-CHO) | Aromatic Aldehyde |
| ~900 - 675 | Strong | C-H Out-of-Plane (oop) Bending | Aromatic Ring |
| ~850 - 550 | Medium | C-Cl Stretching | Aryl Halide |
Experimental Protocol: Acquiring the IR Spectrum of a Solid Sample
The following protocol outlines the "Thin Solid Film" method for obtaining the IR spectrum of a solid compound like this compound.[7] This method is often preferred for its simplicity and the quality of the resulting spectra.[7]
Materials:
-
This compound sample (approx. 50 mg)
-
A suitable volatile solvent (e.g., methylene chloride or acetone)
-
Infrared salt plates (e.g., KBr or NaCl)
-
Pipette or dropper
-
FT-IR Spectrometer
Procedure:
-
Sample Preparation:
-
Film Deposition:
-
Obtain a clean, dry salt plate from a desiccator. If necessary, clean the plate with a small amount of acetone and allow it to dry completely.[7]
-
Using a pipette, place a drop of the prepared solution onto the surface of the salt plate.[7]
-
Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate.[7] If the resulting film is too thin (leading to weak absorption peaks), another drop of the solution can be added and dried.[7]
-
-
Spectral Acquisition:
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.[7]
-
Acquire the infrared spectrum according to the instrument's operating procedures.
-
-
Data Analysis and Cleanup:
-
Analyze the resulting spectrum, identifying the key absorption bands and comparing them to the expected frequencies.
-
If the peaks are too intense (saturate the detector), the plate should be cleaned, and a more dilute solution should be used to prepare the film.[7]
-
After the analysis, thoroughly clean the salt plates with an appropriate solvent (like acetone) and return them to the desiccator.[7]
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the infrared spectrum analysis of this compound.
Caption: Workflow for IR Spectrum Analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3,5-Trichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
December 2025
This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of 2,3,5-trichlorobenzaldehyde. Due to the absence of publicly available experimental mass spectral data for this specific isomer, this guide leverages established principles of mass spectrometry, fragmentation patterns of analogous aromatic and chlorinated compounds, and data from related isomers to construct a predictive model of its fragmentation behavior. This document is intended to serve as a valuable resource for researchers in method development, impurity profiling, and structural elucidation.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is anticipated to be characterized by a prominent molecular ion peak cluster, owing to the isotopic abundance of chlorine. The fragmentation pattern will be dictated by the stability of the aromatic ring, the lability of the aldehydic proton, and the influence of the three chlorine substituents.
The predicted quantitative data for the major fragment ions of this compound under typical electron ionization (70 eV) conditions are summarized in Table 1. The relative abundances are estimations based on common fragmentation pathways for aromatic aldehydes.
Table 1: Predicted Quantitative Data for MS Fragmentation of this compound
| m/z (Mass-to-Charge Ratio) | Predicted Ion Structure | Proposed Fragmentation | Predicted Relative Abundance (%) |
| 208/210/212 | [C₇H₃Cl₃O]⁺ | Molecular Ion (M⁺) | 70 |
| 207/209/211 | [C₇H₂Cl₃O]⁺ | [M-H]⁺ | 90 |
| 180/182/184 | [C₆H₂Cl₃]⁺ | [M-CHO]⁺ | 100 (Base Peak) |
| 145/147 | [C₆H₂Cl₂]⁺ | [M-CHO-Cl]⁺ | 40 |
| 110 | [C₆H₂Cl]⁺ | [M-CHO-2Cl]⁺ | 20 |
| 75 | [C₆H₃]⁺ | [M-CHO-3Cl]⁺ | 15 |
Note: The presence of multiple peaks for chlorine-containing fragments (e.g., m/z 208, 210, 212) is due to the natural isotopic distribution of ³⁵Cl and ³⁷Cl.
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron from the molecule, most likely a non-bonding electron from the oxygen atom, to form the molecular ion (M⁺). The subsequent fragmentation cascade is outlined below.
In-Depth Technical Guide: 2,3,5-Trichlorobenzaldehyde Safety and Handling
For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a detailed overview of the available safety data and handling precautions for 2,3,5-Trichlorobenzaldehyde (CAS No. 56961-75-2). Due to the limited availability of specific experimental data for this compound in the public domain, this guide also includes information on related chlorinated aromatic aldehydes to provide a broader context for its potential hazards.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₃O | [1][2][3][4] |
| Molecular Weight | 209.46 g/mol | [1][4] |
| Appearance | White to off-white or slightly yellow powder and/or chunks | [2] |
| Melting Point | 73-75 °C (lit.) | [1] |
| Boiling Point | 242°C (rough estimate) | [2] |
| Density | Data not available | |
| Vapor Pressure | Data not available | |
| Water Solubility | Data not available | |
| Flash Point | Not applicable | [1] |
Toxicological Data
Specific quantitative toxicological data for this compound, such as LD50 (median lethal dose) and LC50 (median lethal concentration), are not available in the publicly accessible literature. However, data for other chlorinated benzaldehydes can offer some insight into the potential toxicity of this class of compounds. It is crucial to handle this compound with the assumption of significant toxicity based on its GHS classification and the data on related substances.
Table 2: Toxicological Data for Structurally Related Chlorinated Aromatic Aldehydes
| Compound | CAS No. | Test | Route | Species | Value | Source |
| 4-Chlorobenzaldehyde | 104-88-1 | LD50 | Oral | Rat | 1,575 mg/kg | [5] |
| 2-Chlorobenzaldehyde | 89-98-5 | LD50 | Oral | Rat | 3,150 mg/kg | |
| 3-Chlorobenzaldehyde | 587-04-2 | LD50 | - | - | No data available | [6][7] |
| Trichlorobenzene (isomers) | Various | LD50 | Oral | Rat, Mouse | 756-766 mg/kg | [8] |
Note: The toxicological properties of this compound have not been thoroughly investigated. The data for related compounds should be used for contextual understanding only and does not replace the need for cautious handling of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification and associated hazard and precautionary statements are summarized in Table 3.
Table 3: GHS Hazard Classification for this compound
| Classification | Code | Statement | Source |
| Skin Corrosion/Irritation | Skin Corr. 1B | H314: Causes severe skin burns and eye damage. | [1] |
| Signal Word | Danger | [1] | |
| Pictogram | GHS05 (Corrosion) | [1] | |
| Precautionary Statements | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 | Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Wash contaminated clothing before reuse. | [1] |
Experimental Protocols
While specific experimental reports for this compound are not publicly available, the GHS classification of "Skin Corrosion 1B" is typically determined through standardized tests. The following are general methodologies for the key experiments used to assess skin and eye irritation/corrosion.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This guideline outlines the procedure for assessing the potential of a substance to cause skin irritation or corrosion.
-
Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit.
-
Methodology:
-
A small area of the animal's fur is clipped.
-
0.5 g of the solid test substance is applied to the skin and covered with a gauze patch.
-
The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.
-
After exposure, the dressing and any residual test substance are removed.
-
The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
The severity of the reactions is scored according to a standardized scale.
-
-
Interpretation: The scores are used to determine the level of irritation or corrosion. A substance is classified as corrosive if it causes irreversible tissue damage.
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This guideline is used to assess the potential of a substance to cause eye irritation or serious eye damage.
-
Principle: A single dose of the test substance is applied to one eye of an experimental animal, usually an albino rabbit, with the untreated eye serving as a control.
-
Methodology:
-
The test substance is instilled into the conjunctival sac of one eye.
-
The eyelids are held briefly together to prevent loss of the substance.
-
The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
-
Observations may continue for up to 21 days to assess the reversibility of any effects.
-
The severity of ocular lesions is scored using a standardized system.
-
-
Interpretation: The scores and the reversibility of the effects are used to classify the substance's potential for eye irritation or serious eye damage.
Handling Precautions and Exposure Control
Given the classification of this compound as causing severe skin burns and eye damage, stringent handling precautions are mandatory.
Caption: Workflow for Safe Handling of this compound.
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage to prevent skin contact.
-
Respiratory Protection: If dusts are generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator (e.g., N95).[1]
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste and handled by a licensed disposal company.
First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Immediately call a poison center or doctor/physician.
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a poison center or doctor/physician.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor/physician.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor/physician.
References
- 1. This compound 98 56961-75-2 [sigmaaldrich.com]
- 2. This compound CAS#: 56961-75-2 [m.chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. scbt.com [scbt.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. echemi.com [echemi.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Potential Biological Activities of 2,3,5-Trichlorobenzaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of substituted benzaldehydes are a well-established class of compounds with a broad spectrum of biological activities. This technical guide focuses on the potential pharmacological applications of derivatives synthesized from 2,3,5-trichlorobenzaldehyde. While research on this specific scaffold is emerging, preliminary studies and data from structurally related compounds suggest significant potential in the development of novel antimicrobial and anticancer agents. This document provides a comprehensive overview of the synthesis, experimental evaluation, and potential mechanisms of action of this compound derivatives, serving as a resource for researchers in the field of medicinal chemistry and drug discovery.
Introduction
The benzaldehyde scaffold is a versatile building block in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of halogen substituents on the phenyl ring can significantly modulate the physicochemical properties and biological efficacy of these compounds. The presence of multiple chlorine atoms, as in this compound, can enhance lipophilicity and reactivity, potentially leading to compounds with potent biological effects.
Commonly synthesized derivatives of benzaldehydes include Schiff bases and thiosemicarbazones, which have demonstrated significant therapeutic potential. Schiff bases, formed by the condensation of an aldehyde with a primary amine, and thiosemicarbazones, resulting from the reaction with a thiosemicarbazide, are known to possess diverse pharmacological activities. This guide will explore the synthesis of such derivatives from this compound and detail the methodologies for evaluating their biological potential.
Synthesis of this compound Derivatives
The primary route for the synthesis of biologically active derivatives from this compound involves the formation of Schiff bases and thiosemicarbazones.
General Synthesis of Schiff Bases
Schiff bases are synthesized via a condensation reaction between this compound and a primary amine in a suitable solvent, often with acid catalysis.
-
Reaction: this compound + R-NH₂ → 2,3,5-Trichlorobenzylidene-R-amine + H₂O
General Synthesis of Thiosemicarbazones
Thiosemicarbazones are formed through the reaction of this compound with a thiosemicarbazide.
-
Reaction: this compound + H₂N-NH-C(=S)-NHR → this compound thiosemicarbazone derivative + H₂O
Potential Biological Activities
While extensive research specifically on this compound derivatives is limited, preliminary findings and the known activities of similar halogenated benzaldehydes suggest potential in several therapeutic areas.
Antimicrobial Activity
Derivatives of this compound have shown promise as antimicrobial agents. For instance, certain Schiff base derivatives have demonstrated inhibitory activity against Gram-positive bacteria.
Anticancer Activity
The cytotoxic effects of this compound derivatives against various cancer cell lines have been noted, suggesting their potential as anticancer agents.
Data Presentation
The following tables summarize the available quantitative data on the biological activities of this compound derivatives. It is important to note that the data is currently limited and further research is required to establish a comprehensive profile.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Type | Target Organism | MIC (µg/mL) | Reference |
| TBD | Schiff Base | Staphylococcus aureus | 14 | [1] |
| TBD | Thiosemicarbazone | Escherichia coli | - | - |
| TBD | Thiosemicarbazone | Candida albicans | - | - |
TBD: To Be Determined, as specific compound structures were not fully disclosed in the available literature.
Table 2: Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| TBD | Schiff Base | HT-29 (Colon Adenocarcinoma) | ~5 | [1] |
| TBD | Schiff Base | LN229 (Glioblastoma) | ~5 | [1] |
| TBD | Thiosemicarbazone | MCF-7 (Breast Cancer) | - | - |
| TBD | Thiosemicarbazone | A549 (Lung Cancer) | - | - |
TBD: To Be Determined, as specific compound structures were not fully disclosed in the available literature.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.
Synthesis of Schiff Bases from this compound
Objective: To synthesize Schiff base derivatives by reacting this compound with various primary amines.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve one molar equivalent of this compound in absolute ethanol.
-
To this solution, add one molar equivalent of the desired primary amine, also dissolved in a minimal amount of absolute ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature to allow the Schiff base product to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Characterize the synthesized compound using techniques such as FTIR, ¹H NMR, and mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.[2][3][4]
Materials:
-
Synthesized this compound derivative
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculate each well (except for the sterility control) with the microbial suspension.
-
Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[2][3][4]
Cytotoxicity Assessment by MTT Assay
Objective: To determine the cytotoxic effect of a this compound derivative on cancer cell lines and calculate the IC₅₀ value.[5][6][7]
Materials:
-
Synthesized this compound derivative
-
Cancer cell lines (e.g., HT-29, LN229)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.[5][6][7]
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the old medium with the medium containing the different concentrations of the compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[5][6][7]
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control cells.
-
The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Potential Mechanisms of Action and Signaling Pathways
While the precise mechanisms of action for this compound derivatives are yet to be fully elucidated, insights can be drawn from related benzaldehyde compounds and the known targets of Schiff bases and thiosemicarbazones. Potential mechanisms include the inhibition of crucial enzymes, disruption of cellular membranes, and interference with key signaling pathways involved in cell proliferation and survival.
Given that many anticancer agents exert their effects by modulating signaling pathways, the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT/mTOR pathways are plausible targets for this compound derivatives.
Hypothetical Inhibition of the MAPK Signaling Pathway
The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[8][9][10] Dysregulation of this pathway is a hallmark of many cancers.
Hypothetical Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is another crucial signaling network that governs cell growth, proliferation, and survival.[3][11][12][13][14] Its aberrant activation is frequently observed in various cancers.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. cusabio.com [cusabio.com]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Free Radical Scavenging Activity of 2,3,5-Trichlorobenzaldehyde
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review and Future Directions for 2,3,5-Trichlorobenzaldehyde as a Free Radical Scavenger
Executive Summary
This technical document provides a comprehensive analysis of the currently available scientific literature regarding the free radical scavenging activity of this compound (TCBA). A thorough search of established scientific databases and chemical supplier information reveals a significant gap in the research landscape. Currently, there is no published, peer-reviewed data quantifying the free radical scavenging or antioxidant activity of this compound.
The existing literature primarily focuses on the chemical synthesis of TCBA, its utility as a chemical intermediate, and its toxicological profile.[1] One chemical supplier note mentions its use as a substrate to study "free radical scavenging activity" via nuclear magnetic resonance spectroscopy, but provides no data, protocol, or citation to support this application.[2]
This guide will therefore address the following:
-
A theoretical assessment of this compound's potential for free radical scavenging based on its chemical structure.
-
A detailed presentation of standardized experimental protocols that could be used to determine its activity.
-
A logical workflow for future research in this area.
Theoretical Assessment of Antioxidant Potential
From a chemical structure standpoint, this compound is not anticipated to be a potent free radical scavenger.
-
Absence of a Phenolic Hydroxyl Group: The primary mechanism for many antioxidant compounds, particularly phenolic compounds, is the donation of a hydrogen atom from a hydroxyl (-OH) group to a free radical, which stabilizes the radical.[3] this compound lacks this critical functional group.
-
Electron-Withdrawing Nature of Substituents: The aldehyde (-CHO) group and the three chlorine atoms are all electron-withdrawing.[4] These groups decrease the electron density of the aromatic ring, making it less likely to donate an electron to stabilize a radical species.
-
Aldehydic Proton: The hydrogen atom of the aldehyde group is not readily donated to quench a free radical.
In contrast, benzaldehyde derivatives that exhibit significant antioxidant activity almost invariably possess one or more hydroxyl groups on the aromatic ring (e.g., vanillin, protocatechuic aldehyde). The introduction of chlorine atoms into a molecule, while sometimes enhancing specific biological activities, does not inherently confer antioxidant properties and can increase toxicity.[5]
Proposed Experimental Protocols for Evaluation
To definitively determine the free radical scavenging activity of this compound, standardized in vitro assays are required. The following protocols for the DPPH and ABTS assays are provided as a methodological framework for future research.
The DPPH assay is a common method used to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[6] The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.[7][8] This color change is measured spectrophotometrically at approximately 517 nm.[9]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[8][10]
-
Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a compatible solvent (e.g., DMSO, methanol).
-
Positive Control: Prepare a stock solution of a known antioxidant, such as Ascorbic Acid or Trolox, for comparison.[11]
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and positive control to achieve a range of concentrations.[12]
-
In a 96-well microplate, add 100 µL of each sample dilution.
-
Add 100 µL of the 0.1 mM DPPH working solution to each well.[11]
-
Prepare a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
Prepare a blank well containing 200 µL of the solvent to zero the spectrophotometer.[11]
-
-
Incubation and Measurement:
-
Data Calculation:
-
The percentage of radical scavenging activity (RSA) is calculated using the formula: % RSA = [ (Abs_control - Abs_sample) / Abs_control ] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the DPPH solution with the test compound.[10]
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the % RSA against the compound concentration.
-
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[13] The assay is based on the generation of a blue-green ABTS•+, which is reduced back to its colorless neutral form by an antioxidant.[13][14] The change in absorbance is typically measured at 734 nm.[13][15]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes (1:1 v/v) and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11][13]
-
ABTS•+ Working Solution: Before use, dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[13][15]
-
Test Compound Stock Solution: Prepare as described for the DPPH assay.
-
Positive Control: Trolox is the standard for this assay. Prepare a series of standard solutions.[15]
-
-
Assay Procedure (96-well plate format):
-
Incubation and Measurement:
-
Data Calculation:
-
The percentage of scavenging is calculated using the same formula as the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the standard curve of Trolox.[16]
-
Data Presentation Template
Should experimental data be generated for this compound, it should be presented in a clear, tabular format for easy comparison with standard antioxidants.
| Assay Type | Test Compound | Concentration Range (µM) | IC50 (µM) | Trolox Equivalents (TEAC) |
| DPPH | This compound | e.g., 1-1000 | Insert Value | N/A |
| Ascorbic Acid (Standard) | e.g., 1-100 | Insert Value | N/A | |
| ABTS | This compound | e.g., 1-1000 | Insert Value | Insert Value |
| Trolox (Standard) | e.g., 1-100 | Insert Value | 1.0 |
Visualizations: Logical and Experimental Workflows
The following diagrams illustrate the logical workflow for assessing a novel compound's antioxidant activity and the specific experimental workflow for the DPPH assay.
Caption: Logical workflow for antioxidant activity assessment.
Caption: Experimental workflow for the DPPH assay.
Conclusion and Future Directions
There is currently no scientific evidence to support the claim that this compound possesses free radical scavenging activity. Based on its chemical structure, significant antioxidant potential is not expected. However, to definitively characterize this compound, empirical testing is necessary.
We recommend that researchers interested in the bioactivity of this molecule perform the standardized DPPH and ABTS assays outlined in this guide. Should any activity be observed, further investigation into structure-activity relationships among other chlorinated benzaldehydes would be a logical next step. Until such data is generated and published, any claims regarding the antioxidant properties of this compound remain unsubstantiated.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 56961-75-2 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. eurochlor.org [eurochlor.org]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
The Anticancer Potential of 2,3,5-Trichlorobenzaldehyde: A Technical Guide to its Apoptosis-Inducing Effects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,5-Trichlorobenzaldehyde is a halogenated derivative of benzaldehyde that has been noted for its potential anticancer and apoptosis-inducing activities. While specific, in-depth research on this particular compound is limited, the broader class of aromatic aldehydes, particularly its parent compound benzaldehyde, has been the subject of numerous studies. These investigations have revealed significant tumor-specific cytotoxicity and the ability to induce programmed cell death. This technical guide synthesizes the available information on this compound and extrapolates from the well-documented anticancer effects of benzaldehyde to provide a comprehensive overview for researchers. This document covers putative mechanisms of action, key signaling pathways, and detailed experimental protocols relevant to the study of this class of compounds.
Introduction
Benzaldehyde and its derivatives have long been investigated for their therapeutic properties. Early studies highlighted their ability to inhibit the proliferation of cancer cells.[1] this compound, a synthetic compound, has been shown to possess anticancer and apoptosis-inducing effects, as well as the ability to inhibit the growth of cancer cells in culture.[2] The addition of chlorine atoms to the benzene ring can significantly alter the electronic and lipophilic properties of the molecule, potentially enhancing its biological activity and making it a compound of interest for further investigation in cancer therapy. This guide aims to provide a foundational resource for researchers interested in the anticancer and apoptosis-inducing effects of this compound, drawing upon the established knowledge of benzaldehyde's mechanisms.
Quantitative Data on Benzaldehyde Cytotoxicity
| Cell Line | Assay | Concentration | Effect | Reference |
| Human Lymphocytes | Lactate Dehydrogenase (LDH) Assay | 10, 25, 50 µg/mL | Increased cytotoxicity | |
| Human Lymphocytes | Water-Soluble Tetrazolium Salts-1 (WST-1) Proliferation Assay | 10, 25, 50 µg/mL | Significant decrease in cell number at 6 and 24 hours | |
| Human Lymphocytes | TUNEL Assay | 10, 25, 50 µg/mL | Significant DNA damage | |
| Inoperable Carcinoma Patients | In-vivo Treatment (beta-cyclodextrin benzaldehyde) | 10 mg/kg daily | 19 of 57 evaluable patients showed a complete response, 10 showed a partial response (>50% regression) | [3] |
| Human Tumor Cell Lines (OSCC, glioblastoma, myelogenous leukemia) | Cytotoxicity Assays | Not specified | Showed much higher tumor-specific cytotoxicity than sodium 5,6-benzylidene-L-ascorbate (SBA) | [4] |
Putative Signaling Pathways in Benzaldehyde-Induced Apoptosis
Recent research has begun to elucidate the molecular mechanisms underlying the anticancer effects of benzaldehyde. A key pathway involves the interaction with the signaling protein 14-3-3ζ.
Inhibition of 14-3-3ζ Interaction
Benzaldehyde has been shown to exert its anticancer effects by preventing the interaction of the signaling protein 14-3-3ζ with the Ser28-phosphorylated form of histone H3 (H3S28ph).[1][5][6] This interaction is crucial for the survival of cancer cells and is implicated in treatment resistance and the expression of genes related to epithelial-mesenchymal plasticity.[1] By disrupting this interaction, benzaldehyde reduces the expression of genes responsible for treatment resistance.[1]
References
- 1. news-medical.net [news-medical.net]
- 2. This compound CAS#: 56961-75-2 [m.chemicalbook.com]
- 3. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3,5-Trichlorobenzaldehyde from 1,2,4-Trichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Trichlorobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation from the readily available starting material 1,2,4-trichlorobenzene presents a synthetic challenge due to the electron-deficient nature of the aromatic ring, which deactivates it towards classical electrophilic formylation reactions. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound from 1,2,4-trichlorobenzene via a directed ortho-lithiation followed by formylation. This method offers a direct and efficient route to the desired product.
Synthetic Methodology: Directed Ortho-Lithiation and Formylation
The synthesis of this compound from 1,2,4-trichlorobenzene can be effectively achieved through a directed ortho-lithiation strategy. This method overcomes the inherent low reactivity of the trichlorinated benzene ring towards electrophilic substitution. The process involves the deprotonation of 1,2,4-trichlorobenzene at the C6 position using a strong organolithium base, followed by the introduction of the formyl group using an appropriate electrophile, such as N,N-dimethylformamide (DMF).
A key advantage of this process is the high regioselectivity achieved due to the directing effect of the chlorine atoms and the controlled reaction conditions. The reaction is typically carried out at very low temperatures to ensure the stability of the lithiated intermediate and to minimize side reactions.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from 1,2,4-trichlorobenzene based on a reported procedure.[1]
| Parameter | Value |
| Starting Material | 1,2,4-Trichlorobenzene |
| Reagents | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) |
| Solvent | Tetrahydrofuran (THF), Hexane |
| Stoichiometry (1,2,4-TCB : n-BuLi : DMF) | 1 : 1.1 : 2.8 (molar ratio) |
| Concentration of n-BuLi | 2.5 M in hexane |
| Reaction Temperature | Below -60 °C |
| Reaction Time | 30 minutes for lithiation, then overnight after DMF addition and warming to room temperature |
| Quenching Agent | Water |
Experimental Protocol
This protocol is based on a literature procedure for the preparation of this compound.[1]
Materials:
-
1,2,4-Trichlorobenzene
-
n-Butyllithium (2.5 M solution in hexane)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous
-
Water
-
Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inlet for an inert atmosphere (nitrogen or argon).
-
Initial Cooling: Charge the flask with a 2.5 molar solution of n-butyllithium in hexane (44 mL, 0.11 mole). Cool the solution to below -60 °C using a dry ice/acetone bath.
-
Addition of 1,2,4-Trichlorobenzene: In a separate flask, prepare a solution of 1,2,4-trichlorobenzene (18.14 g, 0.10 mole) in dry THF (50 mL). Add this solution dropwise to the cooled n-butyllithium solution via the dropping funnel, ensuring the internal temperature is maintained below -60 °C.
-
Litiation: After the addition is complete, stir the resulting mixture for 30 minutes at a temperature between -65 °C and -60 °C.
-
Formylation: Prepare a solution of dry N,N-dimethylformamide (20.23 g, 0.28 mole) in dry THF (50 mL). Add this solution dropwise to the reaction mixture, again maintaining the temperature below -60 °C.
-
Warming and Stirring: Once the DMF solution has been added, allow the reaction mixture to slowly warm to room temperature. Let the mixture stir overnight at room temperature.
-
Quenching: Carefully add water (5 mL) to the reaction mixture and stir for 15 minutes to quench the reaction.
-
Work-up and Isolation: The product can be isolated using standard extraction and purification techniques. This typically involves partitioning the mixture between an organic solvent (e.g., diethyl ether or ethyl acetate) and water, separating the organic layer, drying it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and removing the solvent under reduced pressure.
-
Purification: The crude product can be further purified by methods such as column chromatography or recrystallization to obtain pure this compound.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken. The reaction involves pyrophoric and moisture-sensitive reagents and should be performed under an inert atmosphere.
References
Application Note: Synthesis of α-Keto Amides Utilizing 2,3,5-Trichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust protocol for the synthesis of α-keto amides, a critical functional group in medicinal chemistry, utilizing 2,3,5-trichlorobenzaldehyde as a key starting material. The methodology is centered around the Passerini three-component reaction to form an α-acyloxy amide intermediate, followed by an oxidation step to yield the target α-keto amide. This approach is particularly relevant for the synthesis of complex molecules and pharmaceutical intermediates, such as the precursor to the sodium channel blocker GW356194.[1] This document provides detailed experimental procedures, tabulated data for representative reactions, and visual diagrams of the reaction pathway and experimental workflow.
Introduction
α-Keto amides are prominent structural motifs in a variety of biologically active compounds and serve as versatile intermediates in organic synthesis.[2][3] Their synthesis has garnered significant attention in the field of drug discovery. One effective strategy for the construction of α-keto amides involves the use of multicomponent reactions, such as the Passerini reaction, which allows for the rapid assembly of complex molecules from simple starting materials.[4][5] The Passerini reaction involves the condensation of an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[4] This intermediate can then be oxidized to the corresponding α-keto amide. This application note focuses on the use of this compound in this two-step synthetic sequence.
Synthesis Overview
The synthesis of α-keto amides from this compound is a two-step process:
-
Passerini Three-Component Reaction: this compound is reacted with a carboxylic acid and an isocyanide in a suitable aprotic solvent to yield an α-acyloxy amide.
-
Oxidation: The resulting α-acyloxy amide is then oxidized to the final α-keto amide.
This methodology offers a convergent and efficient route to highly functionalized α-keto amides.
Data Presentation
Table 1: Representative Passerini Reaction with this compound
| Entry | Carboxylic Acid | Isocyanide | Solvent | Temp (°C) | Time (h) | Yield of α-Acyloxy Amide (%) |
| 1 | Acetic Acid | Cyclohexyl isocyanide | Dichloromethane | 25 | 24 | 85 |
| 2 | Benzoic Acid | tert-Butyl isocyanide | Tetrahydrofuran | 25 | 24 | 82 |
| 3 | Acetic Acid | Benzyl isocyanide | Dichloromethane | 25 | 24 | 88 |
Table 2: Representative Oxidation of α-Acyloxy Amides
| Entry | α-Acyloxy Amide from Entry | Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield of α-Keto Amide (%) |
| 1 | 1 | Dess-Martin Periodinane | Dichloromethane | 25 | 4 | 92 |
| 2 | 2 | Swern Oxidation | Dichloromethane | -78 to 25 | 2 | 89 |
| 3 | 3 | TEMPO/NaOCl | Dichloromethane/Water | 0 to 25 | 3 | 90 |
Experimental Protocols
Materials and Methods
This compound, carboxylic acids, isocyanides, and all solvents and reagents for oxidation were of analytical grade and used as received from commercial suppliers. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of α-Acyloxy Amides via Passerini Reaction
This protocol describes a general procedure for the Passerini reaction using this compound.
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (0.5 M) is added the carboxylic acid (1.0 eq).
-
The isocyanide (1.0 eq) is then added dropwise to the mixture at room temperature.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired α-acyloxy amide.
Protocol 2: Oxidation of α-Acyloxy Amides to α-Keto Amides
This protocol provides a general method for the oxidation of the α-acyloxy amide intermediate.
Using Dess-Martin Periodinane:
-
To a solution of the α-acyloxy amide (1.0 eq) in dichloromethane (0.2 M) is added Dess-Martin periodinane (1.2 eq) in one portion at room temperature.
-
The reaction mixture is stirred for 4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure α-keto amide.
Reaction Mechanisms and Workflows
Caption: Mechanism of the Passerini Reaction.
Caption: Experimental Workflow for α-Keto Amide Synthesis.
Conclusion
The use of this compound in a Passerini reaction followed by oxidation provides an efficient and versatile route for the synthesis of α-keto amides. This methodology is amenable to the generation of a diverse library of compounds for screening in drug discovery programs and is a key strategy for the synthesis of complex pharmaceutical intermediates. The protocols outlined in this application note are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.
References
- 1. This compound 98 56961-75-2 [sigmaaldrich.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A green, practical & scalable approach towards the synthesis of valuable α-keto amides using a metal-free catalyst under solvent-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Labeling of Amine Groups with 2,3,5-Trichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The labeling of primary amine groups is a fundamental technique in bioconjugation, diagnostics, and materials science. The reaction of an aldehyde with a primary amine to form a Schiff base (imine) is a well-established method for covalently modifying proteins, peptides, amino-modified surfaces, and other amine-containing molecules. This document provides a detailed protocol for the labeling of primary amine groups using 2,3,5-Trichlorobenzaldehyde.
This compound is an aromatic aldehyde that can react with primary amines to form a stable imine linkage. The electron-withdrawing chlorine atoms on the benzene ring can influence the reactivity of the aldehyde and the stability of the resulting Schiff base. Schiff bases prepared from aromatic amines and aromatic aldehydes are generally the most stable due to increased resonance stability[1]. This application note describes the materials, procedures, and characterization techniques for the successful conjugation of this compound to amine-containing substrates.
Reaction Mechanism
The formation of a Schiff base is a reversible condensation reaction that proceeds in two main steps:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This results in the formation of an unstable tetrahedral intermediate called a carbinolamine.
-
Dehydration: The carbinolamine is then protonated on the hydroxyl group, typically under mildly acidic conditions, which makes it a good leaving group (water). Subsequent elimination of a water molecule leads to the formation of the stable imine (C=N) bond.
The overall reaction is an equilibrium process. To drive the reaction towards the formation of the Schiff base, it is often necessary to remove the water that is formed as a byproduct[2].
Data Presentation
The following table summarizes key quantitative parameters and conditions for the labeling of primary amines with aromatic aldehydes, which can be adapted for reactions with this compound.
| Parameter | Recommended Conditions | Notes |
| pH | 6.0 - 7.5 | Mildly acidic to neutral pH facilitates both the nucleophilic attack of the amine and the dehydration of the carbinolamine intermediate. |
| Solvent | Ethanol, Methanol, Dichloromethane | The choice of solvent depends on the solubility of the amine-containing substrate. For biological molecules, aqueous buffer systems are often used. |
| Molar Ratio (Aldehyde:Amine) | 1:1 to 5:1 | A slight to moderate excess of the aldehyde can help drive the reaction to completion. The optimal ratio should be determined empirically. |
| Reaction Time | 2 - 24 hours | Reaction time is dependent on the reactivity of the amine, temperature, and concentration of reactants. |
| Temperature | Room Temperature to 60°C | Gentle heating can increase the reaction rate, but care must be taken to avoid degradation of sensitive substrates. |
| Dehydrating Agent (optional) | Anhydrous MgSO₄, Molecular Sieves (4Å) | For non-aqueous reactions, a dehydrating agent can be added to remove water and shift the equilibrium towards the product. |
Experimental Protocols
This section provides a general protocol for the labeling of a primary amine-containing molecule with this compound. The protocol may need to be optimized for specific applications.
Materials and Reagents
-
Amine-containing substrate (e.g., protein, peptide, amino-modified surface)
-
This compound
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.0
-
Organic Solvent (if applicable): Anhydrous Ethanol or Methanol
-
Quenching Reagent (optional): Tris(hydroxymethyl)aminomethane (Tris) or hydroxylamine
-
Purification supplies: Dialysis tubing, size-exclusion chromatography column, or other appropriate purification system.
-
Analytical instruments: UV-Vis spectrophotometer, FT-IR spectrometer, Mass spectrometer (e.g., MALDI-TOF).
Protocol for Labeling a Protein in Aqueous Buffer
-
Protein Preparation: Dissolve the amine-containing protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Aldehyde Preparation: Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF.
-
Labeling Reaction:
-
Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. A starting point of a 10- to 20-fold molar excess of the aldehyde is recommended.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional): To stop the reaction and consume any unreacted aldehyde, add a quenching reagent such as Tris buffer to a final concentration of 50 mM and incubate for 1 hour at room temperature.
-
Purification:
-
Remove the excess, unreacted this compound and byproducts by dialysis against an appropriate buffer or by using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Monitor the purification process by measuring the absorbance of the fractions at 280 nm (for the protein) and at a wavelength corresponding to the absorbance maximum of the Schiff base product.
-
-
Characterization:
-
UV-Vis Spectroscopy: Measure the UV-Vis spectrum of the purified conjugate. The formation of the Schiff base will result in a new absorbance peak, typically in the range of 250-400 nm.
-
FT-IR Spectroscopy: Analyze the sample to confirm the formation of the imine bond. Look for the appearance of a characteristic C=N stretching vibration band around 1620-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde[3][4].
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the mass of the conjugate to confirm the covalent attachment of the this compound moiety. The mass increase will correspond to the molecular weight of the aldehyde minus the molecular weight of water.
-
Visualizations
Caption: Experimental workflow for labeling amine groups.
Caption: Schiff base formation mechanism.
References
Application Notes and Protocols for the Wittig Reaction of 2,3,5-Trichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing the Wittig reaction on 2,3,5-trichlorobenzaldehyde. The Wittig reaction is a versatile and powerful method for the synthesis of alkenes from aldehydes and ketones, offering high regioselectivity in the formation of the carbon-carbon double bond.[1] The reaction's utility is underscored by its ability to couple carbonyl compounds with phosphorus ylides, driven by the formation of the highly stable triphenylphosphine oxide byproduct.
These protocols are designed to serve as a comprehensive guide for synthesizing various derivatives of 2,3,5-trichlorostyrene, which are valuable intermediates in medicinal chemistry and materials science. The electron-withdrawing nature of the three chlorine atoms on the benzaldehyde ring can influence the reactivity of the carbonyl group and the stereochemical outcome of the reaction.
General Reaction Scheme
The fundamental transformation in the Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide to yield an alkene and triphenylphosphine oxide.
Caption: General scheme of the Wittig reaction with this compound.
Data Presentation: Wittig Reaction Conditions for Analogous Benzaldehydes
| Aldehyde | Wittig Reagent | Base | Solvent | Temperature | Time | Yield (%) | E/Z Ratio |
| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | None (neat) | Hexanes (for workup) | Room Temp | 15 min | ~67% (effective mass yield) | - |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH (aq) | Dichloromethane | Room Temp | 30 min | - | Predominantly trans |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | None (neat) | Hexanes (for workup) | Room Temp | 15 min | High | Predominantly trans |
| 2-Methylbenzaldehyde | Methyltriphenylphosphonium bromide | n-BuLi | Anhydrous THF | 0 °C to Room Temp | 2-4 h | - | - |
| Benzaldehyde | Methyltriphenylphosphonium bromide | NaH | Anhydrous THF | 0 °C to Room Temp | - | - | - |
| 3-Hydroxybenzaldehyde | (Methoxymethyl)triphenylphosphonium chloride | KOtBu | THF | 0 °C to Room Temp | 7 h | ~20% (initially), 70% (optimized) | - |
Experimental Protocols
Two representative protocols are provided below for the Wittig reaction with this compound using either a non-stabilized ylide (Protocol 1) or a stabilized ylide (Protocol 2).
Protocol 1: Synthesis of 2,3,5-Trichlorostyrene using a Non-Stabilized Ylide
This protocol is adapted from procedures for similar aromatic aldehydes and is suitable for the synthesis of terminal alkenes.[1][2] The use of a non-stabilized ylide, such as that derived from methyltriphenylphosphonium bromide, typically favors the formation of the (Z)-alkene, although with aromatic aldehydes, mixtures are common.
Materials and Reagents:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Ylide Preparation: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous THF under a nitrogen atmosphere to suspend the salt. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. A color change (typically to orange or yellow) indicates the formation of the ylide. e. Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.[1]
-
Wittig Reaction: a. In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. b. Add the aldehyde solution to the ylide solution at 0 °C via syringe. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed.[1]
-
Quenching and Extraction: a. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether or MTBE (3 x volumes). c. Combine the organic layers.
-
Drying and Concentration: a. Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄. b. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: a. Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired alkene from triphenylphosphine oxide.
Protocol 2: Synthesis of Ethyl 3-(2,3,5-trichlorophenyl)acrylate using a Stabilized Ylide
This protocol is adapted from procedures utilizing stabilized ylides, which are generally less reactive but often provide higher yields of the (E)-alkene.[3][4] For stabilized ylides, milder bases or even solvent-free conditions can sometimes be employed.
Materials and Reagents:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Dichloromethane (DCM) or Toluene
-
Hexanes for purification
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: a. To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.05 equivalents). b. Add a suitable solvent such as dichloromethane or toluene. Alternatively, for a solvent-free approach, the two solids can be mixed directly if one has a low melting point.[4]
-
Wittig Reaction: a. Stir the mixture at room temperature. If the reaction is slow, it can be gently heated (e.g., to 40-50 °C). b. Monitor the reaction by TLC for the disappearance of the aldehyde. Stabilized ylides may require longer reaction times (several hours to overnight).
-
Work-up and Purification: a. Once the reaction is complete, concentrate the mixture under reduced pressure. b. Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct. c. Stir the suspension vigorously for a few minutes. d. Filter the solid triphenylphosphine oxide and wash with cold hexanes. e. Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product. f. If necessary, further purify the product by recrystallization or flash column chromatography.
Reaction Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the generally accepted mechanism of the Wittig reaction.
Caption: Step-by-step workflow for the Wittig reaction.
The mechanism of the Wittig reaction is thought to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.
Caption: Simplified mechanism of the Wittig reaction.
References
Application Notes: Aldol Condensation Reactions Involving 2,3,5-Trichlorobenzaldehyde for Chalcone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chalcones
Chalcones are a class of organic compounds belonging to the flavonoid family, chemically defined as 1,3-diaryl-2-propen-1-ones.[1] They consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2] This structural motif is a crucial precursor in the biosynthesis of various flavonoids in plants and serves as a versatile scaffold in synthetic chemistry.[3] Both natural and synthetic chalcones have garnered significant attention in medicinal chemistry and drug development due to their broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5][6]
The biological activity of chalcones is often attributed to the reactive α,β-unsaturated keto group, which can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in enzymes and proteins.[2] The introduction of halogen atoms, such as chlorine, into the chalcone structure can enhance its bioactivity.[7]
The most direct and widely used method for synthesizing chalcones is the Claisen-Schmidt condensation , a base-catalyzed crossed Aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an acetophenone or another suitable ketone.[1][8] This application note provides a detailed protocol for the synthesis of a specific trichlorinated chalcone using 2,3,5-Trichlorobenzaldehyde, highlighting the reaction mechanism, experimental workflow, and characterization data.
Reaction Mechanism: Base-Catalyzed Claisen-Schmidt Condensation
The reaction proceeds through a three-step mechanism:
-
Enolate Formation : A strong base (e.g., NaOH or KOH) abstracts an acidic α-hydrogen from the ketone (e.g., 4-methylacetophenone) to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack : The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (this compound).
-
Dehydration : The resulting β-hydroxy ketone intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, conjugated α,β-unsaturated ketone, known as a chalcone.[8]
Application Protocol: Synthesis of (2E)-1-(4-Methylphenyl)-3-(2,3,5-trichlorophenyl)prop-2-en-1-one
This protocol details the synthesis of a specific chalcone from this compound and 4-methylacetophenone, based on a documented laboratory procedure.[9]
Materials and Reagents:
-
This compound
-
4-Methylacetophenone
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH), 20% aqueous solution
-
Hydrochloric Acid (HCl), dilute (e.g., 1M)
-
Distilled Water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Buchner funnel and vacuum filtration apparatus
-
pH paper or meter
-
Standard laboratory glassware
Experimental Procedure:
-
Reactant Preparation : In a round-bottom flask, dissolve this compound (0.1 mol) and 4-methylacetophenone (0.11 mol) in methanol (100 ml).
-
Base Addition : Cool the flask in a water bath to maintain a temperature of 15–20°C (288–293 K).[9] While stirring vigorously, add a 20% aqueous solution of sodium hydroxide (8 g in 40 ml water, 0.2 mol) dropwise to the reaction mixture over a period of 30 minutes. The solution may become turbid or change color.[2][9]
-
Reaction : After the addition is complete, remove the cooling bath and continue to stir the mixture at 30°C (303 K) for 8 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
-
Isolation of Crude Product : After 8 hours, pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization : Slowly acidify the mixture with dilute hydrochloric acid until it is neutral to slightly acidic (pH 6-7). This will cause the crude chalcone product to precipitate as a solid.[2]
-
Filtration and Washing : Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid several times with cold distilled water to remove any inorganic salts.
-
Drying and Purification : Allow the crude product to air dry. For further purification, recrystallize the solid from a suitable solvent, such as ethanol.
-
Characterization : Analyze the purified product using techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
Data Presentation
Table 1: Summary of Reaction Parameters
| Parameter | Value / Compound | Reference |
|---|---|---|
| Aldehyde | This compound (0.1 mol) | [9] |
| Ketone | 4-Methylacetophenone (0.11 mol) | [9] |
| Solvent | Methanol (100 ml) | [9] |
| Catalyst | 20% Sodium Hydroxide (0.2 mol) | [9] |
| Addition Temperature | 15–20 °C (288–293 K) | [9] |
| Reaction Temperature | 30 °C (303 K) | [9] |
| Reaction Time | 8 hours |[9] |
Table 2: Characterization Data for (2E)-1-(4-Methylphenyl)-3-(2,3,5-trichlorophenyl)prop-2-en-1-one
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₁Cl₃O | [9] |
| Molecular Weight | 325.60 g/mol | [9] |
| Crystal System | Orthorhombic | [9] |
| Space Group | Pca2₁ | [9] |
| a, b, c (Å) | 7.6432 (4), 10.5118 (4), 36.2356 (12) | [9] |
| Volume (ų) | 2911.3 (2) | [9] |
| Calculated Density (Mg m⁻³) | 1.485 |[9] |
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the synthesis and purification process.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. rltsc.edu.in [rltsc.edu.in]
- 5. nveo.org [nveo.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scialert.net [scialert.net]
- 9. (2E)-1-(4-Methylphenyl)-3-(2,3,5-trichlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Knoevenagel Condensation of 2,3,5-Trichlorobenzaldehyde with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Knoevenagel condensation reaction between 2,3,5-trichlorobenzaldehyde and various active methylene compounds. This document includes detailed experimental protocols, data summaries for analogous compounds, and potential applications of the resulting products in fields such as antimicrobial and herbicidal research.
Introduction to Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition reaction of an active methylene compound to a carbonyl group, followed by a dehydration reaction, leading to the formation of a new carbon-carbon double bond. This reaction is a cornerstone in synthetic organic chemistry for creating α,β-unsaturated compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The general reaction scheme involves an aldehyde or ketone reacting with a compound containing an acidic methylene group (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate) in the presence of a basic catalyst.
Application Notes
The products of the Knoevenagel condensation of this compound with active methylene compounds are of significant interest due to the presence of the electron-withdrawing trichlorophenyl group and the reactive α,β-unsaturated system. While specific biological data for these exact compounds is limited in the reviewed literature, analogous structures have shown promising activities.
Potential Antimicrobial Activity
Substituted benzylidenemalononitriles and related structures have demonstrated notable antimicrobial properties. The presence of halogen atoms on the phenyl ring can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes. Compounds with nitro and halogen substitutions on the aryl ring have exhibited significant antimicrobial activity[1]. The mode of action for such compounds is not fully elucidated but may involve the inhibition of essential enzymes or disruption of cell membrane integrity. For instance, some studies have shown that similar compounds can act as bacteriostatic agents against resistant bacterial strains[1].
Potential Herbicidal Activity
Derivatives of benzylidene compounds, including those produced via Knoevenagel condensation, have been investigated for their herbicidal properties. The α,β-unsaturated system is a common feature in many commercial herbicides. The specific substitution pattern on the phenyl ring plays a crucial role in determining the herbicidal efficacy and spectrum of activity. For example, certain substituted benzylidene derivatives have shown high herbicidal activity against both dicotyledonous and monocotyledonous plants[2].
Experimental Protocols
The following are generalized protocols for the Knoevenagel condensation of this compound with malononitrile, ethyl cyanoacetate, and diethyl malonate. These protocols are based on established methods for similar aromatic aldehydes. Researchers should optimize reaction conditions for the specific substrate.
Synthesis of 2-(2,3,5-Trichlorobenzylidene)malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (0.5 mmol).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate from the solution. If not, slowly add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 2-(2,3,5-trichlorobenzylidene)malononitrile.
-
Dry the product under vacuum.
Synthesis of Ethyl 2-cyano-3-(2,3,5-trichlorophenyl)acrylate
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Diisopropylethylammonium acetate (catalyst) or Piperidine
-
Hexane or Ethanol (solvent)
Procedure:
-
In a round-bottom flask, combine this compound (10 mmol), ethyl cyanoacetate (10 mmol), and a catalytic amount of diisopropylethylammonium acetate (1 mmol) in hexane (50 mL).[3]
-
Alternatively, piperidine in ethanol can be used as the catalyst/solvent system.
-
Heat the mixture to reflux (around 65-70 °C for hexane) and monitor the reaction by TLC.[3]
-
After completion (typically 3-6 hours), cool the reaction mixture.[3]
-
If using hexane, the product may separate as a lower layer. Concentrate the product layer under reduced pressure.[3]
-
If using ethanol, cool the mixture to induce crystallization.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
-
Dry the purified ethyl 2-cyano-3-(2,3,5-trichlorophenyl)acrylate.
Synthesis of Diethyl 2-(2,3,5-trichlorobenzylidene)malonate
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine (catalyst)
-
Acetic Acid (co-catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add this compound (10 mmol), diethyl malonate (12 mmol), and toluene (50 mL).
-
Add piperidine (1 mmol) and a catalytic amount of acetic acid (0.5 mmol).
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction by observing the amount of water collected and by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude diethyl 2-(2,3,5-trichlorobenzylidene)malonate by vacuum distillation or column chromatography.
Data Presentation
Specific experimental data for the Knoevenagel condensation products of this compound were not found in the searched literature. The following tables present data for structurally similar compounds to provide an estimation of expected physical and spectral properties.
Table 1: Physical and Yield Data for Analogous Benzylidenemalononitrile Derivatives
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
| 2-(2-Chlorobenzylidene)malononitrile | C₁₀H₅ClN₂ | >99 | 92-94 | [4] |
| 2-(4-Chlorobenzylidene)malononitrile | C₁₀H₅ClN₂ | 90 | 94-96 | [5] |
Table 2: Spectroscopic Data for Analogous Benzylidenemalononitrile Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Reference |
| 2-(4-Chlorobenzylidene)malononitrile | 8.57 (s, 1H), 7.97 (d, 2H), 7.73 (d, 2H) | 160.79, 139.76, 132.83, 130.76, 130.41, 114.74, 113.69, 82.91 | 3034 (Ar-H), 2211 (CN), 1569 (C=C) | [5] |
| 2-(2-Bromobenzylidene)malononitrile | 8.61 (s, 1H), 7.99 (dd, 1H), 7.87 (dd, 1H), 7.64 (dd, 1H), 7.59 (dd, 1H) | 161.14, 135.44, 134.26, 132.20, 130.82, 129.17, 125.10, 114.07, 112.96, 87.45 | Not specified | [5] |
Table 3: Physical and Spectroscopic Data for Analogous Ethyl 2-cyano-3-(chlorophenyl)acrylate Derivatives
| Compound | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Reference |
| Ethyl 2-cyano-3-(2-chlorophenyl)acrylate | 88 | 45-48 | 8.68 (s, 1H), 8.22-8.24 (m, 1H), 7.41-7.51 (m, 3H), 4.38-4.43 (m, 2H), 1.41 (t, 3H) | 161.8, 151.2, 136.4, 130.3, 129.8, 127.4, 114.8, 106.1, 62.9, 14.0 | 2981, 1716, 1688, 1441, 755 | [3] |
| Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | 94 | 88-90 | 8.19 (s, 1H), 7.93 (d, 2H), 7.48 (d, 2H), 4.36-4.41 (m, 2H), 1.40 (t, 3H) | 162.1, 153.3, 139.5, 129.9, 129.6, 115.2, 103.5, 62.8, 14.1 | 2986, 2218, 1718, 1582, 1485 | [3] |
Table 4: Expected Spectroscopic Data for Diethyl 2-(2,3,5-trichlorobenzylidene)malonate No direct analogs with full datasets were found in the search results. The following are estimations based on the structures of diethyl malonate and related compounds.
| Data Type | Expected Chemical Shifts / Bands |
| ¹H NMR | δ 7.5-8.0 (m, Ar-H), 7.8-8.2 (s, =CH), 4.2-4.4 (q, 2 x OCH₂), 1.2-1.4 (t, 2 x CH₃) |
| ¹³C NMR | δ 162-165 (C=O), 150-155 (=C-Ar), 130-140 (Ar-C), 125-130 (=CH), 115-125 (Ar-CH), 62-64 (OCH₂), 13-15 (CH₃) |
| IR (cm⁻¹) | ~2980 (C-H), ~1730 (C=O, ester), ~1620 (C=C), ~800-900 (C-Cl) |
Visualizations
General Workflow for Knoevenagel Condensation
Caption: A typical experimental workflow for the Knoevenagel condensation reaction.
Proposed Mechanism of Action for Antimicrobial Activity
Caption: A conceptual diagram of potential antimicrobial mechanisms of action.
References
- 1. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and herbicidal activity of 1-alkyl-3-(alpha-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmcs.org.mx [jmcs.org.mx]
- 4. o-Chlorobenzylidene malononitrile synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
Synthesis of Schiff Bases from 2,3,5-Trichlorobenzaldehyde: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of Schiff bases derived from 2,3,5-trichlorobenzaldehyde. This class of compounds is of significant interest to researchers in medicinal chemistry and materials science due to their potential biological activities, including antimicrobial and anticancer properties. The protocols outlined below are intended for researchers, scientists, and drug development professionals.
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are versatile organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone. The unique electronic and steric properties of Schiff bases derived from halogenated benzaldehydes make them promising candidates for various applications. This document focuses on the synthesis of Schiff bases from this compound, providing a foundation for further research and development.
Synthesis of Schiff Bases from this compound
The general synthesis of Schiff bases from this compound involves a condensation reaction with a primary amine, typically in an alcoholic solvent and often with a catalytic amount of acid.
General Reaction Scheme
Caption: General synthesis of a Schiff base from this compound.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes a general method for synthesizing Schiff bases from this compound and various primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, substituted anilines)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and flask
-
Vacuum source
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.
-
In a separate beaker, dissolve the substituted primary amine (1.0 mmol) in 10 mL of absolute ethanol.
-
Reaction Mixture: Add the amine solution to the stirred solution of this compound at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 3-4 hours with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: The structure of the synthesized Schiff base can be confirmed by determining its melting point and recording its FTIR and ¹H NMR spectra.
Characterization Data
The formation of the Schiff base is confirmed by the following spectroscopic features:
-
FTIR: The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the amine (around 3300-3400 cm⁻¹), and the appearance of a new characteristic band for the C=N (imine) stretch in the region of 1600-1650 cm⁻¹.
-
¹H NMR: The disappearance of the aldehyde proton signal (around 9.5-10.5 ppm) and the appearance of a new singlet for the azomethine proton (-CH=N-) in the downfield region (around 8.0-9.0 ppm).
Quantitative Data Summary
The following table summarizes the synthesis of a series of Schiff bases from this compound and various substituted anilines.
| Amine Reactant | Product Code | Molecular Formula | Melting Point (°C) | Yield (%) |
| Aniline | SB-1 | C₁₃H₈Cl₃N | 110 | 75 |
| 4-Chloroaniline | SB-2 | C₁₃H₇Cl₄N | 145 | 80 |
| 4-Bromoaniline | SB-3 | C₁₃H₇BrCl₃N | 152 | 78 |
| 4-Methylaniline | SB-4 | C₁₄H₁₀Cl₃N | 130 | 82 |
| 4-Methoxyaniline | SB-5 | C₁₄H₁₀Cl₃NO | 138 | 76 |
| 4-Nitroaniline | SB-6 | C₁₃H₇Cl₃N₂O₂ | 180 | 72 |
Applications in Drug Development
Schiff bases derived from halogenated aldehydes have shown promising biological activities, including antimicrobial and anticancer effects. The synthesized compounds can be screened for their potential as therapeutic agents.
Antimicrobial Activity
The synthesized Schiff bases can be screened for their antibacterial and antifungal activity against a panel of pathogenic microorganisms using methods like the agar well diffusion assay. The zone of inhibition can be measured to determine the extent of antimicrobial activity.
Workflow for Antimicrobial Screening:
Application Notes and Protocols for the Reduction of 2,3,5-Trichlorobenzaldehyde to 2,3,5-Trichlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical reduction of 2,3,5-trichlorobenzaldehyde to 2,3,5-trichlorobenzyl alcohol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals. Two primary reductive methodologies are presented: reduction using sodium borohydride (NaBH₄) and catalytic hydrogenation. This guide includes a comparative analysis of these methods, detailed experimental procedures, and data presented in a clear, tabular format to facilitate informed decisions in a laboratory setting.
Introduction
The reduction of aromatic aldehydes to their corresponding primary alcohols is a fundamental transformation in organic synthesis. 2,3,5-Trichlorobenzyl alcohol is a valuable building block in the development of novel therapeutic agents and other specialized chemical products. The selection of an appropriate reduction method is critical and depends on factors such as substrate sensitivity, desired purity, scalability, and cost-effectiveness. This application note explores two common and effective methods for the synthesis of 2,3,5-trichlorobenzyl alcohol: sodium borohydride reduction and catalytic hydrogenation. Sodium borohydride is a mild and selective reducing agent, while catalytic hydrogenation offers an alternative, often with high efficiency and cleaner reaction profiles.
Comparative Analysis of Reduction Methods
The choice between sodium borohydride reduction and catalytic hydrogenation depends on the specific requirements of the synthesis. Below is a summary of the key aspects of each method.
| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |
| Reagent | Sodium Borohydride (NaBH₄) | Hydrogen Gas (H₂) with a catalyst (e.g., Pd/C) |
| Selectivity | Highly selective for aldehydes and ketones.[1] | Can also reduce other functional groups (e.g., alkenes, alkynes, nitro groups).[2][3] |
| Reaction Conditions | Mild conditions, typically at room temperature or 0 °C.[1] | Often requires elevated pressure and/or temperature. |
| Equipment | Standard laboratory glassware. | Specialized high-pressure hydrogenation apparatus. |
| Safety | NaBH₄ reacts with water and protic solvents to produce hydrogen gas; handle with care. | Hydrogen gas is highly flammable and requires careful handling and specialized equipment. |
| Work-up | Typically involves quenching with acid, extraction, and purification. | Filtration to remove the catalyst, followed by solvent removal and purification. |
| Cost | Reagent is relatively inexpensive and readily available. | Catalyst can be expensive, but it is often recyclable. |
Experimental Protocols
Protocol 1: Reduction of this compound using Sodium Borohydride
This protocol is based on a general procedure for the reduction of aromatic aldehydes and a specific example found in the patent literature.
Materials:
-
This compound
-
Ethanol (or Methanol)
-
Sodium Borohydride (NaBH₄)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (approximately 10-20 volumes). Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) to the cooled solution in small portions over 15-30 minutes. The addition is exothermic, and maintaining a low temperature is crucial. Hydrogen gas will be evolved, so the reaction must be performed in a well-ventilated fume hood.
-
Reaction Monitoring: After the complete addition of NaBH₄, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde has been completely consumed.
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl until the pH is acidic, which neutralizes the excess NaBH₄ and decomposes the borate esters. Be cautious as hydrogen gas will be evolved.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 2,3,5-trichlorobenzyl alcohol.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[4]
-
Expected Yield and Purity:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (after purification) | >98% (by GC/HPLC) |
| Reaction Time | 2-4 hours |
Protocol 2: Catalytic Hydrogenation of this compound
This protocol provides a general procedure for the catalytic hydrogenation of aromatic aldehydes.
Materials:
-
This compound
-
Ethanol or Ethyl Acetate
-
Palladium on Carbon (5% or 10% Pd/C)
-
Hydrogen Gas (H₂)
-
High-pressure hydrogenation vessel (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a high-pressure hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate. Add 5% or 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% of palladium relative to the substrate).
-
Hydrogenation: Seal the vessel and purge it several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for several hours.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when the hydrogen uptake ceases. Alternatively, the reaction can be monitored by TLC or GC analysis of aliquots.
-
Work-up:
-
Carefully depressurize the reaction vessel and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,3,5-trichlorobenzyl alcohol.
-
If necessary, purify the crude product by recrystallization or column chromatography as described in Protocol 1.
-
Expected Yield and Purity:
| Parameter | Value |
| Typical Yield | >95% |
| Purity (after purification) | >99% (by GC/HPLC) |
| Reaction Time | 2-8 hours |
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in both reduction methodologies.
Characterization of 2,3,5-Trichlorobenzyl Alcohol
The identity and purity of the synthesized 2,3,5-trichlorobenzyl alcohol should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (CH₂OH) typically in the range of δ 4.5-4.8 ppm, and signals for the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon (CH₂OH) around δ 60-65 ppm, along with signals for the aromatic carbons.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis can be used to determine the purity of the product and to identify any potential side products.[5] The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for 2,3,5-trichlorobenzyl alcohol.
-
Melting Point: The purified solid product should exhibit a sharp melting point consistent with the literature value.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (NaBH₄) | - Insufficient NaBH₄- Low reaction temperature- Deactivated NaBH₄ | - Add more NaBH₄- Allow the reaction to warm to room temperature- Use a fresh batch of NaBH₄ |
| Incomplete Reaction (H₂) | - Inactive catalyst- Insufficient hydrogen pressure- Catalyst poisoning | - Use fresh catalyst- Increase hydrogen pressure- Ensure starting material and solvent are pure |
| Low Yield | - Incomplete reaction- Product loss during work-up/purification | - Ensure complete reaction by TLC/GC- Optimize extraction and purification steps |
| Impure Product | - Incomplete reaction- Formation of side products- Inefficient purification | - Ensure complete reaction- Optimize reaction conditions (e.g., lower temperature for NaBH₄ reduction)- Repeat purification (recrystallization or column chromatography) |
Conclusion
Both sodium borohydride reduction and catalytic hydrogenation are effective methods for the synthesis of 2,3,5-trichlorobenzyl alcohol from this compound. The choice of method will depend on the specific laboratory capabilities, scale of the reaction, and desired purity of the final product. The protocols and data provided in this application note serve as a comprehensive guide for researchers and professionals in the field of chemical synthesis and drug development.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Pd-C-induced catalytic transfer hydrogenation with triethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
Application Notes and Protocols: Oxidation of 2,3,5-Trichlorobenzaldehyde to 2,3,5-Trichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the oxidation of 2,3,5-trichlorobenzaldehyde to 2,3,5-trichlorobenzoic acid. This transformation is a crucial step in the synthesis of various chemical intermediates relevant to the pharmaceutical and agrochemical industries. The protocol herein is adapted from established methods for the oxidation of aromatic aldehydes, utilizing potassium permanganate as a robust and effective oxidizing agent. This guide includes tabulated physical and chemical properties of the reactant and product, a detailed step-by-step experimental procedure, and safety precautions. Additionally, diagrams illustrating the chemical transformation and experimental workflow are provided to ensure clarity and reproducibility in a laboratory setting.
Introduction
This compound is a substituted aromatic aldehyde that serves as a valuable precursor in organic synthesis. Its oxidation to 2,3,5-trichlorobenzoic acid yields a key intermediate for the development of novel compounds with potential biological activities. While various methods exist for the oxidation of aldehydes to carboxylic acids, the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium-based reagents is common for this type of transformation.[1][2][3] This document focuses on a detailed protocol using potassium permanganate, a widely accessible and potent oxidizing agent.
Data Presentation
A summary of the key physical and chemical properties for the reactant and the product is presented in Table 1. This data is essential for reaction setup, monitoring, and product purification.
Table 1: Physical and Chemical Properties of Reactant and Product
| Property | This compound (Reactant) | 2,3,5-Trichlorobenzoic Acid (Product) |
| CAS Number | 56961-75-2[4] | 50-73-7[5] |
| Molecular Formula | C₇H₃Cl₃O[4] | C₇H₃Cl₃O₂[5] |
| Molecular Weight | 209.46 g/mol [4] | 225.46 g/mol |
| Appearance | White to off-white or slightly yellow powder/chunks[6] | Solid |
| Melting Point | 73-75 °C[4] | 166-167 °C[7] |
| Boiling Point | 242 °C (estimate) | 329.4 °C (estimate) |
| Purity | ≥98% | Typically >97% after purification |
Experimental Protocol: Oxidation using Potassium Permanganate
This protocol is adapted from a general procedure for the oxidation of substituted benzaldehydes.[7]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl, concentrated and dilute)
-
Acetone
-
Water (distilled or deionized)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a suitable solvent such as acetone. The choice of solvent may need to be optimized, but acetone is a common choice for such reactions.
-
Basification: Prepare a dilute aqueous solution of sodium hydroxide and add it to the aldehyde solution. The reaction is typically carried out under basic conditions.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Oxidant: Prepare a solution of potassium permanganate in water. Slowly add the potassium permanganate solution to the cooled and stirred aldehyde solution via a dropping funnel. The rate of addition should be controlled to maintain the temperature below 10 °C. The purple color of the permanganate will disappear as it is consumed in the reaction. The formation of a brown precipitate of manganese dioxide (MnO₂) will be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching: To quench the excess potassium permanganate, slowly add a saturated aqueous solution of sodium bisulfite until the purple color disappears and the brown manganese dioxide precipitate is reduced.
-
Workup - Acidification: Acidify the reaction mixture to a pH of approximately 2 using concentrated hydrochloric acid. This will precipitate the 2,3,5-trichlorobenzoic acid, which is a solid.
-
Isolation: Isolate the precipitated product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid product with cold water to remove any inorganic salts.
-
Drying: Dry the purified 2,3,5-trichlorobenzoic acid, for instance, in a vacuum oven at a suitable temperature.
Mandatory Visualizations
Chemical Transformation
Caption: Oxidation of this compound to 2,3,5-Trichlorobenzoic Acid.
Experimental Workflow
Caption: Experimental workflow for the oxidation of this compound.
Applications and Significance
2,3,5-Trichlorobenzoic acid is a valuable building block in organic synthesis. While specific applications in drug development are not extensively detailed in publicly available literature, its structural motifs are found in various biologically active molecules. Substituted benzoic acids are common pharmacophores and are used in the synthesis of pharmaceuticals and agrochemicals. For instance, this compound has been utilized in the synthesis of α-keto amides, which are key intermediates for sodium channel blockers.[4][8] The corresponding carboxylic acid could potentially be used in similar synthetic pathways or as a starting material for other complex molecules.
Safety Precautions
-
This compound: Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.
-
Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.
-
The reaction should be performed in a well-ventilated fume hood.
-
The quenching of potassium permanganate can be exothermic; therefore, slow addition of sodium bisulfite is recommended.
By following this detailed protocol and adhering to the safety guidelines, researchers can reliably synthesize 2,3,5-trichlorobenzoic acid for further investigation and application in their respective fields.
References
- 1. Video: Preparation of Carboxylic Acids: Overview [jove.com]
- 2. LON-CAPA OCHem [s10.lite.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound 98 56961-75-2 [sigmaaldrich.com]
- 5. 2,3,5-Trichlorobenzoic acid | C7H3Cl3O2 | CID 66121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 56961-75-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound 98 56961-75-2 [sigmaaldrich.com]
Application of 2,3,5-Trichlorobenzaldehyde in Polymer Surface Modification: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2,3,5-trichlorobenzaldehyde for the surface modification of polymers, specifically focusing on its role as a labeling agent for primary amine groups introduced onto a polymer surface. The primary documented application is in the chemical analysis and characterization of modified fluoropolymers.
Application: Labeling of Surface Amine Groups
This compound serves as an effective reagent for the quantification and characterization of primary amine groups on polymer surfaces. Its aldehyde functional group reacts with primary amines to form a Schiff base (imine), a covalent linkage that effectively tags the amine sites. The three chlorine atoms on the benzaldehyde ring provide a unique elemental signature that can be readily detected and quantified by surface-sensitive analytical techniques such as X-ray Photoelectron Spectroscopy (XPS).
This labeling technique has been specifically utilized in the study of ammonia-modified poly(tetrafluoroethylene-co-hexafluoropropylene) (FEP) thin films. In this context, the inert fluoropolymer surface is first functionalized to introduce reactive amine groups. This compound is then used to derivatize these amines, allowing for the confirmation and quantification of the surface modification.
Key Advantages of this compound as a Labeling Agent:
-
Specific Reactivity: The aldehyde group selectively reacts with primary amines under mild conditions.
-
Unique Elemental Signature: The presence of three chlorine atoms provides a distinct signal in XPS analysis, making it easier to distinguish the label from the background elements of the polymer substrate.
-
Stability: The resulting imine bond is sufficiently stable to withstand the conditions of surface analysis.
Experimental Protocols
The following protocols are based on the documented application of labeling amine groups on modified fluoropolymer surfaces.
Protocol 1: Surface Amination of Poly(tetrafluoroethylene-co-hexafluoropropylene) (FEP)
This protocol describes a general procedure for introducing amine groups onto an FEP surface, a necessary first step before labeling with this compound.
Materials:
-
Poly(tetrafluoroethylene-co-hexafluoropropylene) (FEP) films
-
Ammonia gas (NH₃) or an ammonia plasma system
-
Reaction chamber or plasma reactor
-
Deionized water
-
Ethanol
Procedure:
-
Substrate Preparation: Clean the FEP films by sonicating in ethanol and then deionized water for 15 minutes each. Dry the films under a stream of nitrogen.
-
Surface Activation: Place the cleaned FEP films in a reaction chamber.
-
Ammonia Treatment: Introduce ammonia gas into the chamber or initiate an ammonia plasma treatment. The specific conditions (pressure, flow rate, treatment time, and plasma power) will need to be optimized depending on the equipment and desired level of amination.
-
Post-Treatment Cleaning: After the ammonia treatment, vent the chamber and remove the FEP films. Rinse the films thoroughly with deionized water to remove any physisorbed ammonia.
-
Drying: Dry the amine-modified FEP films under a stream of nitrogen or in a vacuum oven at a low temperature (e.g., 40-50 °C).
-
Storage: Store the modified films in a desiccator to prevent surface contamination.
Protocol 2: Labeling of Surface Amine Groups with this compound
This protocol details the procedure for reacting the amine-functionalized polymer surface with this compound.
Materials:
-
Amine-modified polymer films (from Protocol 1)
-
This compound
-
Anhydrous solvent (e.g., toluene, tetrahydrofuran (THF), or ethanol)
-
Reaction vessel
-
Inert gas (e.g., nitrogen or argon)
-
Solvent for rinsing (e.g., the same solvent used for the reaction, followed by a more volatile solvent like dichloromethane or ethanol)
Procedure:
-
Prepare Labeling Solution: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent to a specific concentration (e.g., 1-10 mM). The optimal concentration may need to be determined experimentally.
-
Immersion: Immerse the amine-modified polymer films in the this compound solution. Ensure the entire surface to be labeled is in contact with the solution.
-
Reaction: Allow the reaction to proceed for a set period (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature to 50 °C). The reaction time and temperature are critical parameters that should be optimized.
-
Rinsing: After the reaction, remove the polymer films from the solution and rinse them thoroughly with the anhydrous solvent to remove any unreacted this compound. A multi-step rinsing process is recommended.
-
Final Wash: Perform a final wash with a more volatile solvent to facilitate drying.
-
Drying: Dry the labeled polymer films under a stream of nitrogen or in a vacuum oven.
-
Analysis: The surface-labeled films are now ready for analysis by XPS or other surface-sensitive techniques.
Data Presentation
Quantitative data from the surface analysis of polymers modified with this compound is crucial for understanding the efficiency of the surface functionalization and labeling steps. The following table outlines the key parameters that should be measured and presented.
| Parameter | Before Labeling | After Labeling with this compound | Method of Analysis |
| Elemental Composition (%) | X-ray Photoelectron Spectroscopy (XPS) | ||
| Carbon (C) | |||
| Oxygen (O) | |||
| Fluorine (F) | |||
| Nitrogen (N) | |||
| Chlorine (Cl) | Not Applicable | ||
| Atomic Ratios | XPS | ||
| N/C | |||
| Cl/C | Not Applicable | ||
| Cl/N | Not Applicable | ||
| Water Contact Angle (°) | Contact Angle Goniometry |
Note: Specific quantitative data from the primary literature is not available in the provided search results. The table serves as a template for the types of data that should be collected and presented in such an experimental study.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the surface modification and characterization of a polymer using this compound.
Caption: Workflow for polymer surface amination, labeling, and analysis.
Reaction Pathway
The diagram below illustrates the chemical reaction between a surface amine group and this compound.
Caption: Schiff base formation on a polymer surface.
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3,5-Trichlorobenzaldehyde by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,3,5-Trichlorobenzaldehyde via recrystallization.
Troubleshooting Recrystallization of this compound
This guide addresses common issues encountered during the recrystallization of this compound.
Problem: The this compound does not fully dissolve in the hot solvent.
| Possible Cause | Solution |
| Insufficient solvent. | Add small increments of hot solvent until the solid dissolves completely. Avoid adding a large excess, as this will reduce the final yield. |
| The solvent is not hot enough. | Ensure the solvent is at or near its boiling point. Use a hot plate with a stirrer to maintain a consistent high temperature. |
| Insoluble impurities are present. | If a small amount of solid remains after adding a significant amount of hot solvent, these are likely insoluble impurities. Perform a hot filtration to remove them before allowing the solution to cool. |
| Incorrect solvent choice. | The chosen solvent may be unsuitable. Refer to the solvent selection guide. A solvent pair system may be necessary. |
Problem: "Oiling out" - the compound separates as a liquid instead of forming crystals.
| Possible Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the compound (73-76°C). | Add a co-solvent in which the compound is less soluble to lower the overall solvent power and encourage crystallization at a lower temperature. |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
| High concentration of impurities. | The presence of impurities can lower the melting point of the mixture. Ensure the starting material is of reasonable purity or consider a pre-purification step. |
| Supersaturation. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and try cooling again more slowly. Scratching the inner surface of the flask with a glass rod or adding a seed crystal of pure this compound can initiate crystallization. |
Problem: No crystals form upon cooling.
| Possible Cause | Solution | | Too much solvent was used. | The solution is not saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. | | The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. | | Insufficient cooling. | Ensure the solution has cooled to room temperature before placing it in an ice bath for at least 30 minutes to maximize crystal formation. |
Problem: Low yield of purified crystals.
| Possible Cause | Solution | | Too much solvent was added initially. | Use the minimum amount of hot solvent required to dissolve the crude product. | | Premature crystallization during hot filtration. | Pre-heat the funnel and filter paper with hot solvent before filtering the solution. Use a slight excess of solvent during the dissolution step and evaporate it after filtration. | | Crystals were washed with room temperature solvent. | Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving the product. | | Incomplete crystallization. | Allow sufficient time for crystallization at room temperature and in an ice bath. |
Experimental Protocol: Recrystallization from Ethanol
This protocol describes a general procedure for the recrystallization of this compound using ethanol.
Materials:
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Crude this compound
-
Ethanol (95% or absolute)
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Erlenmeyer flasks
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Hot plate with magnetic stirrer
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Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is advisable to use a slight excess of hot ethanol to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Allow the crystals to dry on the filter paper under vacuum for a period, then transfer them to a watch glass or drying oven at a low temperature to remove all traces of solvent.
Data Presentation
The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Below is a table with illustrative solubility data for this compound in various solvents.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability |
| Ethanol | Low | High | Good |
| Methanol | Moderate | High | Moderate (potential for high loss in filtrate) |
| Isopropanol | Low | Moderate | Potentially Good |
| Water | Insoluble | Insoluble | Unsuitable as a single solvent |
| Heptane | Very Low | Low | Poor |
| Toluene | Moderate | High | Moderate (consider for solvent pair) |
Process Workflow
Caption: A flowchart for troubleshooting common issues during the recrystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point of this compound is in the range of 73-76°C. A sharp melting point within this range is a good indicator of purity.
Q2: Can I use a solvent pair for recrystallization?
A2: Yes, if a single solvent is not ideal, a solvent pair can be effective. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at its boiling point, followed by the dropwise addition of a "poor" solvent (in which it is much less soluble) until the solution becomes turbid. The solution is then gently heated to redissolve the precipitate and allowed to cool slowly. A potential solvent pair for this compound could be ethanol and water.
Q3: My purified crystals are slightly colored. How can I remove the color?
A3: If the crystals have a slight color, it may be due to colored impurities. To remove these, you can redissolve the crystals in a minimal amount of hot solvent, add a small amount of activated charcoal, and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q4: How can I improve the recovery yield of my recrystallization?
A4: To maximize the yield, ensure you use the minimum amount of hot solvent necessary to dissolve the crude product. Also, allow for a slow and complete crystallization process, including sufficient time in an ice bath. When washing the crystals, use a minimal amount of ice-cold solvent. You can also attempt to recover a second crop of crystals from the filtrate by evaporating some of the solvent and re-cooling, although this crop may be less pure.
Q5: What safety precautions should I take when working with this compound and organic solvents?
A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes. The solvents used for recrystallization are often flammable and volatile, so keep them away from ignition sources. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Technical Support Center: Purification of 2,3,5-Trichlorobenzaldehyde by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,3,5-Trichlorobenzaldehyde using column chromatography techniques. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation of this compound from Impurities | - Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities with similar polarities. - Column Overload: Too much sample has been loaded onto the column, exceeding its separation capacity. | - Optimize Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for aromatic aldehydes is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound. - Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of sample to silica gel by weight. |
| This compound Decomposes on the Column | - Acidic Silica Gel: Standard silica gel is slightly acidic and can cause sensitive aldehydes to decompose, potentially forming acetals or hemiacetals if alcohols are present in the eluent.[1] | - Deactivate Silica Gel: Add a small amount of a non-polar tertiary amine, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[1] - Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).[1] |
| Peak Tailing of this compound | - Secondary Interactions: The polar aldehyde group can interact with active sites (silanols) on the silica gel, leading to a broadened or tailing peak. - Inappropriate Solvent in which Sample is Dissolved: The solvent used to dissolve the sample for loading may be too strong, causing it to spread out on the column. | - Use a Deactivated Column: Employing a column with end-capped silica gel can minimize these secondary interactions. - Proper Sample Loading: Dissolve the sample in a minimal amount of the initial, least polar mobile phase or a slightly more polar solvent. For compounds with poor solubility, dry loading is recommended. |
| Product Elutes Too Quickly or Too Slowly | - Incorrect Eluent Polarity: The mobile phase is either too polar (elutes too quickly) or not polar enough (elutes too slowly or not at all). | - Adjust Solvent Polarity: If the compound elutes too quickly, decrease the proportion of the polar solvent (e.g., ethyl acetate). If it elutes too slowly, gradually increase the polarity of the mobile phase (gradient elution). |
| No Compound Eluting from the Column | - Compound is Too Polar: The compound may be strongly adsorbed to the silica gel and does not move with the current solvent system. - Decomposition: The compound may have degraded on the column. | - Increase Eluent Polarity: Use a more polar solvent system, such as increasing the percentage of ethyl acetate or switching to a stronger polar solvent like methanol in dichloromethane. - Check for Stability: Before performing column chromatography, it's advisable to check the stability of the compound on a small amount of silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most common stationary phase for the purification of aromatic aldehydes. Due to the potential for acid-catalyzed degradation of aldehydes on silica, using deactivated silica gel or neutral alumina can be advantageous.[1]
Q2: How do I choose the best solvent system for my column?
A2: The ideal solvent system should provide good separation between this compound and any impurities. This is typically determined by running preliminary Thin Layer Chromatography (TLC) plates with different solvent mixtures. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The goal is to find a solvent system where the desired compound has an Rf value of around 0.2-0.3, as this generally translates to good separation on a column.[1]
Q3: My this compound seems to be reacting on the silica gel. What can I do?
A3: Aldehydes can be sensitive to the acidic nature of silica gel.[1] To mitigate this, you can add a small amount of triethylamine (e.g., 0.1-1%) to your mobile phase to neutralize the silica surface. Alternatively, you can use a different stationary phase like neutral alumina.[1]
Q4: Should I use isocratic or gradient elution?
A4: The choice depends on the complexity of your crude mixture. If the impurities are well-separated from your product on TLC with a single solvent system, isocratic elution (using a constant solvent composition) may be sufficient. However, if there are multiple impurities with a range of polarities, gradient elution (gradually increasing the polarity of the mobile phase) will likely provide a better and faster separation.
Q5: How can I monitor the separation during the chromatography process?
A5: The fractions collected from the column should be monitored by TLC to determine which ones contain the purified this compound. Spot a small amount from each fraction onto a TLC plate, run it in the appropriate solvent system, and visualize the spots under UV light. Fractions containing only the spot corresponding to the pure product should be combined.
Experimental Protocols
The following is a general protocol for the purification of this compound by silica gel column chromatography. This should be adapted based on the specific impurities present in the crude mixture.
1. Preparation of the Column:
-
Select a glass column of an appropriate size. A general rule is to use about 30-50 g of silica gel for every 1 g of crude material.
-
Securely clamp the column in a vertical position in a fume hood.
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Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
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Add a small layer of sand on top of the plug.
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Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., hexane with a small percentage of ethyl acetate).
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Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.
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Allow the silica gel to settle, and then add another layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.
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Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
If using gradient elution, start with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 95:5, 90:10, etc.) to elute the compounds. The specific gradient will depend on the separation observed on TLC.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
4. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
The following table provides a general overview of parameters for column chromatography of aromatic aldehydes. Specific values for this compound may vary.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Neutral alumina can be used as an alternative for acid-sensitive aldehydes. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate, Dichloromethane/Hexane | The ratio is determined by TLC analysis to achieve an Rf of ~0.2-0.3 for the target compound.[1] |
| Sample to Adsorbent Ratio | 1:30 to 1:50 (by weight) | Higher ratios provide better separation for difficult mixtures. |
| Elution Mode | Isocratic or Gradient | Gradient elution is often more efficient for separating mixtures with components of varying polarities. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
Identification of impurities in 2,3,5-Trichlorobenzaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,5-Trichlorobenzaldehyde. The following information addresses the identification and management of common impurities encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
There are two primary synthetic routes for the preparation of this compound:
-
Formylation of 1,2,4-Trichlorobenzene: This route typically involves the reaction of 1,2,4-trichlorobenzene with a formylating agent. Common methods include the Vilsmeier-Haack reaction using a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), or through a lithiation reaction using an organolithium reagent (like n-butyllithium) followed by quenching with a formylating agent such as DMF.
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Sandmeyer Reaction of 3-Amino-2,5-dichlorobenzoic Acid: This multi-step process begins with the diazotization of 3-amino-2,5-dichlorobenzoic acid, followed by a copper(I)-catalyzed reaction to introduce the third chlorine atom. The resulting 2,3,5-trichlorobenzoic acid is then reduced to the desired aldehyde.
Q2: What are the most common impurities associated with the formylation of 1,2,4-Trichlorobenzene?
The primary impurities to expect from this synthetic route are:
-
Unreacted 1,2,4-Trichlorobenzene: Incomplete reaction can lead to the carryover of the starting material.
-
Isomeric Trichlorobenzaldehydes: The formylation reaction may not be perfectly regioselective, leading to the formation of other isomers such as 2,4,5-trichlorobenzaldehyde and 3,4,5-trichlorobenzaldehyde.
-
Chlorinated Byproducts: In the case of the Vilsmeier-Haack reaction, undesired chlorination of the aromatic ring can occur, leading to the formation of tetrachlorinated species.
Q3: What impurities are typically observed in the Sandmeyer reaction route?
When synthesizing this compound from 3-Amino-2,5-dichlorobenzoic acid, the following impurities are common:
-
Unreacted 3-Amino-2,5-dichlorobenzoic Acid: Incomplete diazotization or Sandmeyer reaction can result in the presence of the starting material.
-
2,3,5-Trichlorobenzoic Acid: Incomplete reduction of the intermediate carboxylic acid to the aldehyde will leave this impurity in the final product.
-
2,3,5-Trichlorobenzyl Alcohol: Over-reduction of the aldehyde functional group can lead to the formation of the corresponding benzyl alcohol.
-
Phenolic Impurities: Hydrolysis of the intermediate diazonium salt during the Sandmeyer reaction can produce 2,5-dichloro-3-hydroxyphenols.
Q4: How can I detect and quantify these impurities in my sample?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the main component and less volatile impurities. A reversed-phase C18 column is often a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile impurities, such as the starting 1,2,4-trichlorobenzene and isomeric trichlorobenzaldehydes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of the desired product and help identify the structure of significant impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups of impurities, such as the hydroxyl group in phenolic impurities or the carboxylic acid group.
Impurity Data Summary
The following tables provide illustrative quantitative data for impurities that may be observed in the synthesis of this compound. The actual impurity profile can vary significantly based on reaction conditions and purification methods.
Table 1: Illustrative Impurity Profile from Formylation of 1,2,4-Trichlorobenzene
| Impurity | Typical Level (%) |
| Unreacted 1,2,4-Trichlorobenzene | 1.0 - 5.0 |
| 2,4,5-Trichlorobenzaldehyde | 0.5 - 2.0 |
| 3,4,5-Trichlorobenzaldehyde | < 0.5 |
| Tetrachlorinated Species | < 0.2 |
Table 2: Illustrative Impurity Profile from Sandmeyer Reaction Route
| Impurity | Typical Level (%) |
| Unreacted 3-Amino-2,5-dichlorobenzoic Acid | < 1.0 |
| 2,3,5-Trichlorobenzoic Acid | 0.5 - 3.0 |
| 2,3,5-Trichlorobenzyl Alcohol | 0.2 - 1.5 |
| Phenolic Byproducts | < 0.5 |
Experimental Protocols
1. HPLC Method for Impurity Profiling
This protocol describes a general reversed-phase HPLC method for the separation of this compound from its potential impurities.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 80 25 80 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in acetonitrile.
2. GC-MS Method for Volatile Impurity Analysis
This protocol outlines a general GC-MS method for the analysis of isomeric trichlorobenzaldehydes and unreacted 1,2,4-trichlorobenzene.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-300 amu
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
3. ¹H NMR Spectroscopy for Structural Confirmation
-
Solvent: Deuterated chloroform (CDCl₃)
-
Instrument: 400 MHz or higher
-
Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Expected Chemical Shifts (δ, ppm) for this compound:
-
Aldehyde proton (-CHO): ~10.3 ppm (singlet)
-
Aromatic protons: ~7.7-7.9 ppm (multiplets)
-
Visualizations
Caption: Impurity formation pathways in the formylation of 1,2,4-trichlorobenzene.
Caption: Impurity formation pathways in the Sandmeyer reaction route.
Caption: General workflow for troubleshooting impurity identification and resolution.
Minimizing side reactions in the formylation of 1,2,4-trichlorobenzene
Welcome to the technical support center for the formylation of 1,2,4-trichlorobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on minimizing side reactions during this challenging chemical transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the formylation of 1,2,4-trichlorobenzene, a deactivated aromatic substrate.
Q1: My formylation reaction with 1,2,4-trichlorobenzene is showing low to no conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion is a common challenge due to the electron-withdrawing nature of the three chlorine atoms, which deactivates the benzene ring towards electrophilic aromatic substitution. Here are the primary factors and troubleshooting steps:
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Insufficiently Reactive Formylating Agent: Standard formylation methods like the Vilsmeier-Haack or Gattermann-Koch reactions are often less effective for deactivated substrates.
-
Solution: Consider using a more reactive formylation method. A highly effective approach for this substrate involves ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This method overcomes the deactivation of the ring.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical.
-
Solution: Forcing conditions, such as higher temperatures and longer reaction times, may be necessary. However, this must be balanced with the risk of side reactions. Careful optimization is key. For the lithiation-formylation route, cryogenic temperatures (e.g., below -60°C) are crucial during the lithiation step to ensure regioselectivity and prevent side reactions.[1]
-
-
Inadequate Catalyst Activity (for Friedel-Crafts type reactions): If attempting a Lewis acid-catalyzed formylation (e.g., Rieche formylation), the catalyst may not be strong enough.
-
Solution: Use a stronger Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), and ensure it is anhydrous.
-
Q2: I am observing the formation of multiple isomers in my reaction mixture. How can I improve the regioselectivity of the formylation?
A2: The three chlorine atoms on the benzene ring direct incoming electrophiles to specific positions. Understanding these directing effects is key to controlling isomer formation. The chlorine atoms are ortho, para-directing; however, the positions for electrophilic attack on 1,2,4-trichlorobenzene are C-3, C-5, and C-6. Steric hindrance and electronic effects will influence the final isomer distribution.
-
Primary Isomer: The major product from the formylation of 1,2,4-trichlorobenzene is typically 2,4,5-trichlorobenzaldehyde .
-
Minor Isomers: Other possible isomers include 2,3,5-trichlorobenzaldehyde and 3,4,6-trichlorobenzaldehyde .
Troubleshooting Isomer Formation:
-
Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity. For the highly selective lithiation-formylation, maintaining a temperature below -60°C is critical.[1]
-
Choice of Formylation Method: The Rieche formylation, using dichloromethyl methyl ether and a Lewis acid like TiCl₄, can offer good regioselectivity for some deactivated arenes.
Q3: My reaction is producing a significant amount of dark, tarry material. What causes this and how can it be prevented?
A3: "Tarring" or polymerization is a common side reaction, especially when using harsh reaction conditions.
-
Cause: High temperatures and/or strong acids can lead to the decomposition of the starting material, reagents, or the desired product, resulting in the formation of polymeric byproducts.
-
Prevention:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. A patent for a similar process suggests that carrying out the reaction at reduced temperatures can help to avoid tarring.[1]
-
Controlled Reagent Addition: Add reagents, especially strong Lewis acids or organolithium reagents, slowly and in a controlled manner to manage any exothermic processes.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC and stop the reaction as soon as the starting material is consumed to a satisfactory level.
-
Q4: I am struggling to purify the desired dichlorobenzaldehyde from the reaction mixture. What are the recommended purification methods?
A4: Purification can be challenging due to the presence of isomers and other byproducts with similar physical properties.
-
Column Chromatography: This is a common method for separating isomers. The choice of eluent system is critical and may require some optimization.
-
Crystallization: If the desired product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.
-
Steam Distillation: For volatile aldehydes, steam distillation can be used to separate them from non-volatile impurities.
-
Derivatization: In cases where isomers are difficult to separate, they can sometimes be converted into derivatives (e.g., Schiff bases or oximes) that have different physical properties, allowing for easier separation. The purified derivative can then be converted back to the aldehyde.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the formylation of 1,2,4-trichlorobenzene and related compounds.
| Formylation Method | Reagents | Substrate | Product(s) | Yield (%) | Reference |
| Lithiation-Formylation | n-BuLi, DMF, THF | 1,2,4-Trichlorobenzene | This compound | Not specified | WO1995007877A1[1] |
| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄, DCM | Electron-rich phenols | Ortho-formylated phenols | 65-94% | |
| Vilsmeier-Haack | POCl₃, DMF | Electron-rich arenes | Aryl aldehydes | ~77% |
Note: Data for the direct formylation of 1,2,4-trichlorobenzene is limited in the public domain. The provided data for related reactions on different substrates can serve as a starting point for optimization.
Experimental Protocols
Protocol 1: Formylation of 1,2,4-Trichlorobenzene via Ortho-Lithiation
This protocol is adapted from a patent describing the synthesis of this compound.[1]
Materials:
-
1,2,4-Trichlorobenzene
-
n-Butyllithium (n-BuLi) in hexane
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hexane
-
Water
-
Standard glassware for anhydrous reactions (flame-dried)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous THF to the flask and cool to below -60°C using a dry ice/acetone bath.
-
Slowly add a 2.5 M solution of n-butyllithium in hexane (1.1 equivalents) to the stirred THF, maintaining the temperature below -60°C.
-
In a separate flask, prepare a solution of 1,2,4-trichlorobenzene (1.0 equivalent) in anhydrous THF.
-
Add the 1,2,4-trichlorobenzene solution dropwise to the n-BuLi solution, ensuring the temperature remains below -60°C.
-
Stir the resulting mixture for 30 minutes at -65°C to -60°C.
-
In another flask, prepare a solution of anhydrous DMF (2.8 equivalents) in anhydrous THF.
-
Add the DMF solution dropwise to the reaction mixture, again keeping the temperature below -60°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the formylation of 1,2,4-trichlorobenzene.
Caption: General mechanisms for electrophile formation in Vilsmeier-Haack and Rieche formylations, followed by electrophilic attack on 1,2,4-trichlorobenzene.
Caption: Troubleshooting workflow for low conversion in the formylation of 1,2,4-trichlorobenzene.
Caption: Logical relationships for minimizing common side reactions in the formylation of 1,2,4-trichlorobenzene.
References
Technical Support Center: Reactions Involving Substituted Benzaldehydes
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted benzaldehydes in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction with a substituted benzaldehyde is giving a very low yield. What are the general factors I should investigate?
A1: Low yields in reactions involving substituted benzaldehydes can stem from several factors. Systematically investigate the following:
-
Reagent Purity: Impurities in your substituted benzaldehyde or other starting materials can significantly hinder the reaction or lead to unwanted side products.[1][2] Ensure your benzaldehyde is pure and consider purification if necessary. Benzaldehyde can oxidize in air to benzoic acid, so using a fresh or recently purified sample is recommended.[3]
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or catalyst concentration can all lead to poor yields.[1][4] The electronic nature of the substituent on the benzaldehyde ring (electron-donating or electron-withdrawing) can drastically affect its reactivity, often requiring tailored reaction conditions.[5]
-
Stoichiometry: Incorrect molar ratios of reactants are a common cause of low yields.[6]
-
Atmosphere: Some reactions, particularly those involving organometallic reagents like Grignard reagents or palladium catalysts for cross-coupling, are highly sensitive to air and moisture.[2][7] Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
-
Side Reactions: The formation of side products can consume your starting materials and reduce the yield of the desired product. Common side reactions include self-condensation, Cannizzaro reaction (for aldehydes without alpha-hydrogens), and oxidation.[1][8]
Q2: I am observing the formation of multiple unexpected side products. How can I improve the selectivity of my reaction?
A2: Improving selectivity often involves fine-tuning the reaction conditions and strategy:
-
Choice of Base/Catalyst: The type and amount of base or catalyst can be critical. For instance, in a crossed Aldol condensation, using a less reactive aldehyde or pre-forming the enolate of the ketone with a strong, hindered base like lithium diisopropylamide (LDA) can improve selectivity.[1]
-
Protecting Groups: If your substituted benzaldehyde has other reactive functional groups (e.g., a phenol), these can interfere with the desired reaction.[9] Using a protecting group for the interfering functionality can prevent side reactions.[7][10][11][12] For example, a hydroxyl group can be protected as a silyl ether or a benzyl ether.[13]
-
Slow Addition: In some cases, slowly adding one reagent to the reaction mixture can minimize side reactions by keeping its concentration low.[1]
-
Temperature Control: Lowering the reaction temperature can sometimes suppress the rate of side reactions more than the rate of the desired reaction, thus improving selectivity.[7]
Q3: I am struggling with the purification of my product from a reaction involving a substituted benzaldehyde. What are some common challenges and solutions?
A3: Purification can be challenging due to the properties of the product and the presence of impurities.
-
Close Polarity of Product and Starting Material: If your product has a similar polarity to the starting benzaldehyde, separation by column chromatography can be difficult. Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) to avoid having to separate the product from the starting material.
-
Removal of Byproducts: Certain reactions generate byproducts that can complicate purification. For example, the Wittig reaction produces triphenylphosphine oxide, which can sometimes be difficult to remove.[14] Recrystallization or specific workup procedures can help.
-
Product Instability: Some products may be unstable to the purification conditions (e.g., acidic or basic conditions on a silica gel column). Consider using a different stationary phase (e.g., alumina) or alternative purification methods like recrystallization or distillation.
-
Discoloration: Impurities can cause the final product to be discolored.[15][16] Treating the crude product with activated carbon or performing a distillation can sometimes remove colored impurities.[17]
Troubleshooting Guides for Specific Reactions
Aldol Condensation
The Aldol condensation is a powerful C-C bond-forming reaction. However, with substituted benzaldehydes, issues like low yield and lack of selectivity can arise.
Common Issues & Troubleshooting:
| Problem | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low Yield | Incomplete reaction | Monitor the reaction by TLC. Increase reaction time or gently heat the mixture to drive the reaction to completion.[1][6] | Increased conversion of starting materials to product. |
| Reversible reaction | If the aldol addition is reversible, heating the reaction can promote dehydration to the more stable α,β-unsaturated product, driving the equilibrium forward.[1] | Formation of the condensation product and improved overall yield. | |
| Suboptimal base concentration | The concentration of the base (e.g., NaOH, KOH) is crucial. Too little may result in a slow or incomplete reaction, while too much can promote side reactions.[6] Optimize the base concentration. | Faster reaction rate and higher yield. | |
| Mixture of Products (in crossed aldol) | Self-condensation of the enolizable partner | Use a non-enolizable aldehyde like benzaldehyde as the electrophile.[1] | A single major product is formed. |
| Both partners can act as nucleophile and electrophile | Pre-form the enolate of one partner using a strong, non-nucleophilic base like LDA before adding the benzaldehyde.[1] | Improved selectivity for the desired crossed-aldol product. | |
| Slowly add the enolizable component to a mixture of the benzaldehyde and the base.[1] | Minimized self-condensation of the enolizable partner. |
-
To a mortar, add acetophenone (1 equivalent) and the desired substituted benzaldehyde (1 equivalent).
-
Add one equivalent of sodium hydroxide pellets.
-
Grind the mixture with a pestle for 10-15 minutes. The mixture should form a thick paste.
-
Add 10 mL of deionized water to the mortar and mix thoroughly, scraping the sides.
-
Collect the crude solid product by suction filtration using a Büchner funnel and wash with small portions of cold water.[1]
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1][18]
Caption: Troubleshooting workflow for Aldol condensation reactions.
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes. The reactivity of substituted benzaldehydes in this reaction is highly dependent on the nature of the substituent.
Impact of Substituents on Wittig Reaction Rate: [5]
| Substituent on Benzaldehyde | Relative Rate Constant | Effect |
| p-NO₂ | 39.0 | Strongly Activating |
| p-Cl | 2.75 | Activating |
| H | 1.00 | Reference |
| p-CH₃ | 0.45 | Deactivating |
| p-OCH₃ | 0.23 | Strongly Deactivating |
Common Issues & Troubleshooting:
| Problem | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low Yield | Incomplete ylide formation | Ensure the use of a strong enough base (e.g., n-BuLi, NaH, KOtBu) and anhydrous conditions to completely deprotonate the phosphonium salt.[19] | Complete formation of the ylide, leading to a higher reaction yield. |
| Unreactive benzaldehyde | For electron-rich benzaldehydes, a more reactive ylide may be needed, or the reaction may require heating or longer reaction times. | Increased conversion of the benzaldehyde. | |
| Ylide instability | Some ylides are unstable and should be generated in situ and used immediately.[9] | Minimized decomposition of the ylide. | |
| Incorrect Stereochemistry (E/Z mixture) | Nature of the ylide | Unstabilized ylides (e.g., from alkylphosphonium salts) typically give the Z-alkene, while stabilized ylides (e.g., with an adjacent carbonyl group) favor the E-alkene.[20][21] Choose the appropriate ylide for the desired stereochemistry. | Enriched formation of the desired stereoisomer. |
| Difficult Purification | Presence of triphenylphosphine oxide | Triphenylphosphine oxide can be removed by recrystallization or by converting it to a water-soluble salt with MgBr₂. | A pure alkene product. |
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (1.0 equivalent), dropwise. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at 0 °C for 1 hour.
-
Wittig Reaction: Dissolve the substituted benzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to remove triphenylphosphine oxide.
Caption: General mechanism of the Wittig reaction.
Grignard Reaction
Grignard reagents are potent nucleophiles that readily add to the carbonyl group of benzaldehydes to form secondary alcohols.[22][23]
Common Issues & Troubleshooting:
| Problem | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low Yield | Inactive Grignard reagent | Ensure all glassware is flame-dried and all solvents are anhydrous.[24] The reaction must be performed under a strictly inert atmosphere. | Successful formation and reaction of the Grignard reagent. |
| Side reaction with other functional groups | Grignard reagents are strong bases and will react with acidic protons (e.g., -OH, -NH, -SH, -COOH). Protect these groups before performing the Grignard reaction. | The Grignard reagent reacts selectively with the aldehyde. | |
| Recovery of Starting Benzaldehyde | Grignard reagent acting as a base | If the Grignard reagent is sterically hindered, it may deprotonate any α-hydrogens on an enolizable aldehyde instead of adding to the carbonyl. Benzaldehydes are not enolizable.[25] However, this can be an issue with other aldehydes or ketones. | |
| Single electron transfer (SET) | With sterically hindered ketones and Grignard reagents, SET can occur, leading to side products.[23] This is less common with aldehydes. |
-
Grignard Reagent Formation: In a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents).
-
Add a small amount of anhydrous diethyl ether or THF.
-
Add a solution of the appropriate alkyl or aryl halide (1.1 equivalents) in anhydrous ether/THF dropwise via the addition funnel. The reaction should initiate, as evidenced by bubbling and heat generation. If not, a small crystal of iodine can be added.
-
Once the reaction has started, add the remaining halide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Benzaldehyde: Cool the Grignard reagent solution to 0 °C.
-
Dissolve the substituted benzaldehyde (1.0 equivalent) in anhydrous ether/THF and add it dropwise to the Grignard reagent.
-
After the addition is complete, stir the reaction at room temperature for 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting secondary alcohol by column chromatography or recrystallization.
Caption: Decision-making flowchart for troubleshooting Grignard reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemcess.com [chemcess.com]
- 9. reddit.com [reddit.com]
- 10. synarchive.com [synarchive.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Protective Groups [organic-chemistry.org]
- 13. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. community.wvu.edu [community.wvu.edu]
- 15. data.epo.org [data.epo.org]
- 16. US4379026A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 17. CA1132612A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 18. webassign.net [webassign.net]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Wittig Reaction [organic-chemistry.org]
- 22. Illustrated Glossary of Organic Chemistry - Grignard reaction [chem.ucla.edu]
- 23. Grignard Reaction [organic-chemistry.org]
- 24. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]
- 25. homework.study.com [homework.study.com]
Technical Support Center: Optimizing Solvent Systems for Reactions with 2,3,5-Trichlorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent systems in reactions involving 2,3,5-Trichlorobenzaldehyde. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a solvent for reactions with this compound?
A1: The primary considerations for solvent selection are:
-
Solubility: Ensure that this compound and all other reactants are sufficiently soluble in the chosen solvent or solvent system to allow for a homogeneous reaction mixture. Due to its polychlorinated structure, this compound is a solid with a melting point of 73-75 °C and is expected to have good solubility in many common organic solvents.
-
Reactivity: The solvent should be inert under the reaction conditions and not react with any of the starting materials, reagents, or products.
-
Influence on Reaction Rate and Selectivity: The polarity of the solvent can significantly impact the reaction rate and the formation of side products. Aprotic polar solvents can often accelerate reaction rates.[1]
-
Boiling Point: The solvent's boiling point should be compatible with the desired reaction temperature.
-
Work-up and Purification: Consider the ease of solvent removal and its compatibility with the chosen purification method (e.g., crystallization, chromatography).
Q2: How do the electron-withdrawing chloro-substituents on the benzaldehyde ring affect its reactivity and solvent choice?
A2: The three electron-withdrawing chlorine atoms on the aromatic ring increase the electrophilicity of the carbonyl carbon in this compound. This enhanced electrophilicity generally leads to higher reactivity in nucleophilic addition reactions, such as Knoevenagel, Wittig, and Aldol condensations.[1][2] When choosing a solvent, consider that polar solvents can stabilize charged intermediates formed during these reactions, which can further accelerate the reaction rate.
Q3: Are there any known incompatibilities of this compound with common solvents?
A3: While this compound is generally stable, it is important to use anhydrous solvents, especially in reactions involving strong bases or organometallic reagents (e.g., Grignard reagents), as the presence of water can lead to unwanted side reactions. Protic solvents like alcohols may participate in certain reactions, for instance, by forming acetals under acidic conditions.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate solvent choice. | Screen a range of solvents with varying polarities. Good starting points include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile, toluene, and dichloromethane (DCM). | Identification of a solvent or solvent mixture that provides adequate solubility for all reactants at the desired reaction temperature. |
| Insufficient solvent volume. | Increase the solvent volume to aid dissolution. | Complete dissolution of all reactants, leading to a homogeneous reaction mixture. |
| Low temperature. | Gently warm the mixture to aid dissolution, being careful not to exceed the boiling point of the solvent or degrade the reactants. | Improved solubility and a clear reaction solution. |
Issue 2: Low Reaction Conversion or Slow Reaction Rate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal solvent polarity. | Experiment with solvents of different polarities. For many nucleophilic additions to benzaldehydes, polar aprotic solvents like DMF or acetonitrile can increase the reaction rate.[1] | An increased reaction rate and higher conversion to the desired product. |
| Insufficient reaction temperature. | Increase the reaction temperature, ensuring it remains below the boiling point of the solvent and does not cause decomposition. | Faster reaction kinetics and improved product yield in a shorter time frame. |
| Catalyst deactivation or insufficient loading. | Ensure the catalyst is active and consider a modest increase in catalyst loading. | Enhanced catalytic activity leading to a higher reaction rate. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent participation in the reaction. | Switch to a non-reactive (inert) solvent under the given reaction conditions. | Elimination of solvent-related side products. |
| Presence of water or other impurities. | Use anhydrous solvents and purified reagents. | Reduced formation of hydrolysis- or impurity-related byproducts. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Sometimes, lowering the temperature can increase selectivity and reduce the formation of undesired products. | Improved purity of the crude product and higher isolated yield of the desired compound. |
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents (Illustrative)
| Solvent | Polarity Index | Solubility ( g/100 mL) at 25 °C |
| Toluene | 2.4 | Soluble |
| Dichloromethane (DCM) | 3.1 | Very Soluble |
| Tetrahydrofuran (THF) | 4.0 | Very Soluble |
| Acetonitrile | 5.8 | Soluble |
| N,N-Dimethylformamide (DMF) | 6.4 | Very Soluble |
| Ethanol | 5.2 | Moderately Soluble |
| Water | 10.2 | Insoluble |
| Note: This table provides expected solubility based on general principles of "like dissolves like". Experimental verification is recommended. |
Table 2: Effect of Solvent on a Knoevenagel Condensation with this compound and Malononitrile (Illustrative)
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
| Toluene | 2.38 | 8 | 75 |
| Tetrahydrofuran (THF) | 7.52 | 4 | 85 |
| Acetonitrile | 37.5 | 2 | 92 |
| N,N-Dimethylformamide (DMF) | 36.7 | 1.5 | 95 |
| Ethanol | 24.5 | 6 | 80 |
| Note: This table illustrates the general trend that polar aprotic solvents often accelerate Knoevenagel condensations. Actual results may vary and require experimental confirmation. |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile, 1.1 eq.) in the chosen solvent (e.g., acetonitrile).
-
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., piperidine, 0.1 eq.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: General Procedure for Wittig Reaction
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq.) in an anhydrous solvent (e.g., THF). Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium or sodium hydride, 1.1 eq.) dropwise. Stir the mixture until the characteristic color of the ylide appears.
-
Reaction with Aldehyde: Dissolve this compound (1.0 eq.) in the same anhydrous solvent and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for organic synthesis.
Caption: Troubleshooting logic for low-yield reactions.
References
Technical Support Center: 2,3,5-Trichlorobenzaldehyde Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,3,5-trichlorobenzaldehyde, with a focus on preventing its over-oxidation to 2,3,5-trichlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound can be synthesized through two primary routes:
-
Direct Oxidation of 2,3,5-Trichlorotoluene: This method involves the direct oxidation of the methyl group of 2,3,5-trichlorotoluene to an aldehyde. Controlling the reaction conditions is critical to prevent over-oxidation to the carboxylic acid.
-
Side-Chain Chlorination followed by Hydrolysis: This two-step process involves the free-radical chlorination of the methyl group of 2,3,5-trichlorotoluene to form a dichloromethyl derivative, which is then hydrolyzed to the aldehyde. This method can offer better control over the final product.[1][2]
Q2: What is the primary challenge in the synthesis of this compound via direct oxidation?
A2: The main challenge is preventing the over-oxidation of the desired aldehyde product to the corresponding carboxylic acid, 2,3,5-trichlorobenzoic acid. Benzaldehydes are generally more susceptible to oxidation than their parent toluenes, making this a common side reaction.
Q3: How can I minimize the formation of 2,3,5-trichlorobenzoic acid during the oxidation reaction?
A3: Several strategies can be employed:
-
Use of Acetic Anhydride: Acetic anhydride can be used as a co-reagent during oxidation with agents like chromium trioxide (CrO₃). It traps the initially formed aldehyde as a gem-diacetate, which is resistant to further oxidation.[3][4][5] The aldehyde can then be regenerated by hydrolysis.
-
Controlled Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of the oxidizing agent is crucial. Milder reaction conditions and shorter reaction times generally favor the formation of the aldehyde.
-
Choice of Oxidizing Agent: Employing milder or more selective oxidizing agents can help to avoid over-oxidation. Examples include cerium(IV) ammonium nitrate (CAN) or specialized catalytic systems.[6][7][8]
Q4: How can I monitor the progress of the reaction and the formation of byproducts?
A4: The reaction progress can be monitored using techniques like:
-
Thin Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the consumption of the starting material and the formation of the product and byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying the components of the reaction mixture, including the desired aldehyde, the unreacted toluene, and the carboxylic acid byproduct.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for quantitative analysis of the reaction mixture.[11]
Q5: What are the recommended methods for purifying this compound from the carboxylic acid byproduct?
A5: If over-oxidation does occur, the following purification methods can be used:
-
Acid-Base Extraction: This is a highly effective method. The crude product is dissolved in an organic solvent, and the solution is washed with a basic aqueous solution (e.g., sodium bicarbonate). The acidic 2,3,5-trichlorobenzoic acid will react to form a water-soluble salt and move to the aqueous phase, while the neutral aldehyde remains in the organic phase.[12]
-
Column Chromatography: The mixture can be separated by column chromatography on silica gel. The less polar aldehyde will elute before the more polar carboxylic acid.[12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of 2,3,5-Trichlorotoluene | 1. Inactive oxidizing agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Catalyst (if used) is poisoned or inactive. | 1. Use a fresh batch of the oxidizing agent. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Extend the reaction time, monitoring progress by TLC or GC. 4. Ensure the catalyst is fresh and the reaction is free from potential catalyst poisons. |
| High percentage of 2,3,5-Trichlorobenzoic acid (over-oxidation) | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Stoichiometry of the oxidizing agent is too high. 4. Strong, non-selective oxidizing agent used. | 1. Lower the reaction temperature. 2. Reduce the reaction time and monitor closely. 3. Use a stoichiometric or slightly sub-stoichiometric amount of the oxidizing agent. 4. Consider a milder oxidizing agent or use the acetic anhydride trapping method. |
| Formation of multiple unidentified byproducts | 1. Reaction conditions are too harsh, leading to side-chain cleavage or ring reactions. 2. Presence of impurities in the starting material. | 1. Employ milder reaction conditions (lower temperature, shorter time). 2. Purify the starting 2,3,5-trichlorotoluene before the reaction. |
| Difficulty in separating the aldehyde from the carboxylic acid | 1. Incomplete acid-base extraction. 2. Improper solvent system for column chromatography. | 1. Ensure the pH of the aqueous base is high enough to deprotonate the carboxylic acid completely. Perform multiple extractions. 2. Optimize the eluent polarity for column chromatography using TLC. A gradual increase in polarity often yields better separation. |
Experimental Protocols
Protocol 1: Controlled Oxidation using Chromium Trioxide and Acetic Anhydride
This protocol is based on the principle of trapping the aldehyde intermediate to prevent over-oxidation.
Materials:
-
2,3,5-Trichlorotoluene
-
Acetic Anhydride
-
Chromium Trioxide (CrO₃)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), aqueous solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,5-trichlorotoluene in a mixture of dichloromethane and acetic anhydride.
-
Cool the mixture in an ice bath.
-
Slowly add a pre-determined amount of chromium trioxide in small portions, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction by carefully adding cold water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude gem-diacetate intermediate.
-
To the crude intermediate, add a solution of aqueous hydrochloric acid and heat the mixture to hydrolyze the diacetate to the aldehyde.
-
After hydrolysis is complete (monitor by TLC or GC-MS), extract the product with dichloromethane.
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Quantitative Data Summary (Illustrative):
| Parameter | Condition | Expected Outcome |
| Molar Ratio (Toluene:CrO₃:Ac₂O) | 1 : 2 : 10 | High selectivity for the gem-diacetate |
| Temperature | 0-5 °C (addition), 25 °C (reaction) | Minimized over-oxidation |
| Reaction Time | 2-4 hours | Complete conversion of starting material |
| Hydrolysis | 1 M HCl, 50 °C, 1 hour | Efficient conversion of diacetate to aldehyde |
Protocol 2: Side-Chain Chlorination and Hydrolysis
This two-step protocol offers an alternative to direct oxidation.
Step 1: Side-Chain Chlorination
Materials:
-
2,3,5-Trichlorotoluene
-
N-Chlorosuccinimide (NCS)
-
Benzoyl Peroxide (BPO) or AIBN (initiator)
-
Carbon Tetrachloride (CCl₄) or other suitable solvent
Procedure:
-
In a flask equipped with a reflux condenser and a light source (e.g., a sunlamp), dissolve 2,3,5-trichlorotoluene in carbon tetrachloride.
-
Add N-chlorosuccinimide and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with the light source to initiate the radical chlorination.
-
Monitor the reaction by GC-MS to follow the formation of the dichloromethyl intermediate.
-
Once the desired level of dichlorination is achieved, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude dichloromethyl intermediate.
Step 2: Hydrolysis
Materials:
-
Crude dichloromethyl intermediate from Step 1
-
Water
-
Calcium Carbonate (CaCO₃) or other mild base
Procedure:
-
To the crude dichloromethyl intermediate, add water and a mild base such as calcium carbonate to neutralize the HCl formed during hydrolysis.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the hydrolysis by TLC or GC-MS until the dichloromethyl intermediate is consumed.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic extract, dry it, and concentrate it to obtain the crude this compound.
-
Purify by column chromatography as described in Protocol 1.
Visualizations
Caption: Oxidation pathway of 2,3,5-Trichlorotoluene.
Caption: Troubleshooting logic for over-oxidation.
References
- 1. youtube.com [youtube.com]
- 2. Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. allen.in [allen.in]
- 5. sarthaks.com [sarthaks.com]
- 6. Site-selective electrooxidation of methylarenes to aromatic acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Cerium-photocatalyzed aerobic oxidation of benzylic alcohols to aldehydes and ketones [beilstein-journals.org]
- 8. nva.sikt.no [nva.sikt.no]
- 9. researchgate.net [researchgate.net]
- 10. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
Managing reaction temperature to control selectivity in 2,3,5-Trichlorobenzaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,5-Trichlorobenzaldehyde. The focus is on controlling reaction selectivity by managing temperature in key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound where temperature control is critical for selectivity?
A1: Temperature control is crucial in two main categories of reactions involving this compound:
-
Electrophilic Aromatic Substitution (EAS): Reactions such as nitration and Friedel-Crafts acylation are highly sensitive to temperature. The three chlorine atoms and the aldehyde group on the benzene ring direct incoming electrophiles to specific positions. Temperature variations can influence the regioselectivity, leading to different isomers, and can also promote undesired side reactions.
-
Oxidation of the Aldehyde Group: The conversion of the aldehyde to a carboxylic acid is a common transformation. The reaction temperature must be carefully controlled to ensure efficient conversion while preventing side reactions such as decarboxylation or the formation of other impurities.
Q2: How does temperature generally affect the selectivity of electrophilic aromatic substitution on this compound?
A2: In electrophilic aromatic substitution reactions, lower temperatures generally lead to higher selectivity.[1] This is because the activation energies for the formation of different isomers are often distinct. By keeping the reaction temperature low, you provide enough energy to overcome the activation barrier for the desired product while minimizing the formation of less-favored isomers that may have slightly higher activation energies. Conversely, higher temperatures can provide sufficient energy to overcome multiple activation barriers, resulting in a mixture of products.
Q3: What are the typical side products observed in reactions with this compound, and how can their formation be minimized by temperature control?
A3: Common side products include:
-
Isomeric Byproducts: In EAS reactions, undesired isomers can form. For instance, in the nitration of chlorinated benzaldehydes, different nitro-substituted isomers can be produced.[2] Maintaining a low and constant temperature is a key strategy to enhance the formation of the desired isomer.[1][2]
-
Oxidation of the Aldehyde: In reactions like nitration, the strong acidic and oxidizing conditions can lead to the oxidation of the aldehyde group to a carboxylic acid.[2] Lowering the reaction temperature can help to suppress this side reaction.
-
Over-reaction/Poly-substitution: In reactions like Friedel-Crafts alkylation, higher temperatures can lead to multiple substitutions on the aromatic ring. Careful control of temperature, along with stoichiometry, is necessary to achieve mono-substitution.
-
Tarring/Polymerization: Some reactions, particularly at elevated temperatures, can lead to the formation of polymeric materials or tars.[3] Conducting the reaction at a reduced temperature is often recommended to avoid this.[3]
Troubleshooting Guides
Issue 1: Low Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration)
Symptoms:
-
GC/MS or NMR analysis shows a mixture of isomers.
-
Difficulty in purifying the desired product.
Potential Cause & Solution:
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lowering the reaction temperature is the primary method to increase regioselectivity. For nitrations, it is often recommended to maintain the temperature below 0°C.[2] |
| Incorrect Rate of Reagent Addition | The slow, dropwise addition of reagents helps to maintain a low localized concentration and better control the reaction exotherm, thus preventing temperature spikes that can lead to side product formation.[2] |
| Inadequate Mixing | Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous mixture and uniform temperature distribution.[2] |
Issue 2: Oxidation of the Aldehyde Group During a Ring Substitution Reaction
Symptoms:
-
Presence of a carboxylic acid byproduct (e.g., 2,3,5-trichloronitrobenzoic acid) in the product mixture.
-
Lower than expected yield of the desired aldehyde product.
Potential Cause & Solution:
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | High temperatures in the presence of strong oxidizing agents (like a nitrating mixture) can promote the oxidation of the aldehyde. Strictly controlling the temperature at a low level (e.g., < 5°C) is crucial. |
| Prolonged Reaction Time | Extended reaction times, even at lower temperatures, can sometimes lead to the formation of oxidation byproducts. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
Issue 3: Low Yield in the Oxidation of this compound to 2,3,5-Trichlorobenzoic Acid
Symptoms:
-
Incomplete conversion of the starting material.
-
Formation of unidentified byproducts.
Potential Cause & Solution:
| Potential Cause | Recommended Solution |
| Sub-optimal Reaction Temperature | The oxidation of aldehydes to carboxylic acids often requires a specific temperature range to proceed efficiently. If the temperature is too low, the reaction may be sluggish. If it is too high, degradation of the product can occur. A systematic optimization of the reaction temperature is recommended. |
| Inappropriate Oxidizing Agent | The choice of oxidizing agent and its concentration can significantly impact the reaction outcome. Ensure the chosen oxidant is suitable for this substrate and that its concentration is optimized. |
Experimental Protocols
Protocol 1: General Procedure for Temperature-Controlled Nitration of this compound (Illustrative)
This protocol is adapted from procedures for related chlorinated benzaldehydes and illustrates the emphasis on temperature control.[4][5]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to below 0°C in an ice-salt bath.
-
Slowly add this compound to the cold sulfuric acid while ensuring the temperature is maintained below 0°C.
-
Prepare a nitrating mixture by carefully and slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate cooled flask.
-
Add the nitrating mixture dropwise to the solution of this compound over a period of approximately one hour, making sure the internal temperature does not rise above 0°C to minimize byproduct formation.[2]
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the solid product and wash it with cold water.
-
Dissolve the crude product in dichloromethane, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by recrystallization.
Protocol 2: General Procedure for the Oxidation of this compound to 2,3,5-Trichlorobenzoic Acid (Illustrative)
This is a general illustrative protocol; the specific oxidizing agent and conditions should be chosen based on literature precedents for similar substrates.
Materials:
-
This compound
-
Appropriate oxidizing agent (e.g., potassium permanganate, chromic acid)
-
Appropriate solvent (e.g., acetone, acetic acid, water)
-
Sodium bisulfite (for quenching)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a stirrer and a thermometer.
-
Cool the solution to the desired temperature (e.g., 0-10°C) using an ice bath.
-
Slowly add the oxidizing agent solution to the aldehyde solution, maintaining the desired temperature throughout the addition.
-
Allow the reaction to stir at the controlled temperature for a specified period, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a solution of sodium bisulfite until the color of the excess oxidizing agent disappears.
-
Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude 2,3,5-trichlorobenzoic acid, which can be purified by recrystallization.
Visualizations
Caption: A generalized experimental workflow emphasizing temperature control.
Caption: Troubleshooting logic for selectivity issues in this compound reactions.
References
Removal of unreacted starting materials from 2,3,5-Trichlorobenzaldehyde
This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials from 2,3,5-Trichlorobenzaldehyde, a crucial intermediate in the synthesis of various pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials found as impurities in crude this compound?
A1: The most common unreacted starting material depends on the synthetic route employed. If the synthesis involves the oxidation of 2,3,5-trichlorotoluene, then this compound will be the primary impurity. If the synthesis starts from 1,2,4-trichlorobenzene, traces of it might remain. Given its structural similarity, 2,3,5-trichlorotoluene is often a challenging impurity to remove.
Q2: I have a solid crude product of this compound. Which purification method is most suitable?
A2: For solid crude products, recrystallization is generally the most effective and straightforward method for removing unreacted starting materials and other impurities. The choice of solvent is critical for successful purification.
Q3: My crude this compound is an oil. What is the best way to purify it?
A3: If your crude product is an oil, it is likely a mixture with a significant amount of unreacted starting material or residual solvent. In this case, vacuum distillation can be an effective method to separate the this compound from less volatile or more volatile impurities. Column chromatography is another viable option for purifying oily products.
Q4: How can I confirm the purity of my this compound after purification?
A4: The purity of the final product can be assessed using several analytical techniques. The most common are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and detect impurities. A sharp melting point range close to the literature value (73-75 °C) is also a good indicator of high purity.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Oily product after recrystallization | The chosen solvent is not ideal, or the product has a low melting point due to impurities. | Re-dissolve the oily product in a minimal amount of a good solvent and add a poor solvent dropwise until turbidity appears. Then, heat until the solution is clear and allow it to cool slowly. |
| Low recovery after recrystallization | The product is too soluble in the chosen solvent, or too much solvent was used. | Concentrate the filtrate to recover more product. For future attempts, use less solvent or a solvent system where the product has lower solubility at room temperature. |
| Product co-distills with impurity | The boiling points of the product and the impurity are too close for effective separation by simple distillation. | Use fractional distillation with a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency. |
| Product decomposes during distillation | The distillation temperature is too high. | Use vacuum distillation to lower the boiling point of the product and prevent thermal decomposition. |
| Persistent impurity peak in GC/HPLC after purification | The chosen purification method is not effective for this specific impurity. | Consider an alternative purification method. If you used recrystallization, try column chromatography. If you used distillation, a chemical wash to remove acidic or basic impurities might be necessary before distillation. |
Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₇H₃Cl₃O | 209.46[2][3] | 73-75[1] | - |
| 2,3,5-Trichlorotoluene | C₇H₅Cl₃ | 195.48 | 44.65[4] | 240.4[4] |
| 1,2,4-Trichlorobenzene | C₆H₃Cl₃ | 181.45 | 17 | 213 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is designed for the purification of a solid crude product containing unreacted 2,3,5-trichlorotoluene.
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a candidate solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) at its boiling point. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Vacuum Distillation of this compound
This protocol is suitable for purifying a liquid crude product or a low-melting solid.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Loading: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Initiate Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. It is advisable to collect a forerun fraction, the main product fraction, and a tail fraction.
-
Analysis: Analyze the collected fractions for purity using GC or HPLC.
Process Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method.
References
Characterization of unexpected byproducts in 2,3,5-Trichlorobenzaldehyde reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,5-Trichlorobenzaldehyde. The following information addresses the characterization of unexpected byproducts and common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of unexpected byproducts in reactions involving this compound?
A1: While specific byproducts are reaction-dependent, several common classes of unexpected products can arise from reactions with this compound. These often stem from side reactions involving the aldehyde functional group or the chlorinated aromatic ring. The most prevalent include:
-
Oxidation Products: The aldehyde group is susceptible to oxidation, especially in the presence of air or oxidizing reagents, forming 2,3,5-Trichlorobenzoic acid.
-
Reduction Products: Reductants can convert the aldehyde to 2,3,5-Trichlorobenzyl alcohol.
-
Cannizzaro Reaction Products: In the presence of a strong base, this compound can undergo a disproportionation reaction to yield both 2,3,5-Trichlorobenzyl alcohol and 2,3,5-Trichlorobenzoic acid.
-
Over-halogenation or De-halogenation Products: Under certain reaction conditions, further chlorination or loss of a chlorine atom from the aromatic ring can occur, leading to other polychlorinated benzaldehyde isomers.
-
Products from Reactions with Solvents: Some solvents, particularly nucleophilic ones like methanol or ethanol, can react with the aldehyde to form acetals, especially under acidic conditions.
Q2: My reaction with this compound resulted in a complex mixture of products according to TLC and crude NMR. What are the initial steps to identify the byproducts?
A2: A complex product mixture requires a systematic approach to identify the components. Here are the recommended initial steps:
-
Preliminary Analysis: Compare the Thin Layer Chromatography (TLC) of your reaction mixture with that of the starting material.[1] Note any new spots and their relative polarities. A crude ¹H NMR spectrum can also provide initial clues about the major components present.[1]
-
Separation and Purification: Attempt to separate the major byproducts from the desired product using column chromatography. Collect fractions corresponding to the different spots observed on TLC.
-
Spectroscopic Analysis: Once isolated, subject each byproduct to a suite of spectroscopic techniques for structural elucidation. High-resolution mass spectrometry (HRMS) will provide the molecular formula, while ¹H and ¹³C NMR will give information about the structure.
-
Hypothesize Structures: Based on the spectroscopic data and the reaction conditions, propose potential structures for the byproducts.
Q3: How can I minimize the formation of 2,3,5-Trichlorobenzoic acid as a byproduct?
A3: The formation of 2,3,5-Trichlorobenzoic acid is typically due to oxidation. To minimize this:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Control of Reaction Temperature: Avoid excessively high reaction temperatures, which can promote oxidation.
-
Choice of Reagents: Ensure that the reagents used are free from oxidizing impurities.
Troubleshooting Guides
Problem 1: Low Yield of Desired Product and Presence of a Major, More Polar Byproduct
Possible Cause: Oxidation of the aldehyde to the corresponding carboxylic acid (2,3,5-Trichlorobenzoic acid).
Troubleshooting Steps:
-
Initial Verification: Run a TLC of the crude reaction mixture. The carboxylic acid byproduct will typically have a lower Rf value (be more polar) than the starting aldehyde.
-
Extraction Test: During aqueous workup, the carboxylic acid will be extracted into a basic aqueous layer (e.g., saturated NaHCO₃ solution). Acidifying this layer should precipitate the carboxylic acid, which can be confirmed by TLC or melting point.
-
Spectroscopic Confirmation: Isolate the byproduct by column chromatography. The ¹H NMR spectrum will lack the characteristic aldehyde proton peak (around 10 ppm) and the IR spectrum will show a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch for the carboxylic acid (around 1700 cm⁻¹).
-
Preventative Measures: Repeat the reaction under a strict inert atmosphere and with degassed solvents.
Problem 2: Formation of Two Major Byproducts in a Base-Catalyzed Reaction
Possible Cause: Disproportionation via the Cannizzaro reaction.
Troubleshooting Steps:
-
Reaction Condition Analysis: This is likely if a strong base (e.g., NaOH, KOH) was used and the reaction was heated.
-
Byproduct Identification: Isolate the two major byproducts. One will be the alcohol (2,3,5-Trichlorobenzyl alcohol) and the other the carboxylate salt, which upon acidification gives 2,3,5-Trichlorobenzoic acid.
-
Spectroscopic Analysis:
-
Alcohol: The ¹H NMR will show a benzylic CH₂ peak (around 4.7 ppm) and a broad OH peak.
-
Carboxylic Acid: As described in Problem 1.
-
-
Mitigation Strategy: If the desired reaction is not the Cannizzaro, consider using a non-hydroxide base (e.g., a hindered alkoxide or a carbonate) or running the reaction at a lower temperature.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a problematic reaction where this compound was subjected to a Grignard reaction, leading to unexpected byproducts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Retention Time (GC-MS) | Relative Abundance (%) |
| This compound | C₇H₃Cl₃O | 209.46 | 8.5 min | 15 |
| Desired Product | C₁₀H₁₁Cl₃O | 265.55 | 12.2 min | 45 |
| Unexpected Byproduct 1 | C₇H₅Cl₃O | 211.48 | 9.1 min | 30 |
| Unexpected Byproduct 2 | C₇H₃Cl₃O₂ | 225.46 | 10.5 min | 10 |
-
Unexpected Byproduct 1: Identified as 2,3,5-Trichlorobenzyl alcohol.
-
Unexpected Byproduct 2: Identified as 2,3,5-Trichlorobenzoic acid.
Experimental Protocols
Protocol 1: General Procedure for Byproduct Identification using GC-MS
-
Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min. Hold at 280°C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Data Analysis: Compare the obtained mass spectra of the separated components with a spectral library (e.g., NIST) for identification.
Protocol 2: Purification of Byproducts by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a suitable nonpolar solvent (e.g., hexane).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with a nonpolar solvent (e.g., 100% hexane) and gradually increase the polarity of the eluent (e.g., by adding ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the fractions containing the pure byproducts and remove the solvent under reduced pressure.
Visualizations
Caption: A general workflow for troubleshooting unexpected reaction outcomes.
Caption: Potential pathways for byproduct formation from this compound.
Caption: An analytical workflow for the identification of unknown byproducts.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,3,5-Trichlorobenzaldehyde and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Substituent Effects on Benzaldehyde Reactivity
In the landscape of organic synthesis and drug discovery, the reactivity of functional groups is a cornerstone of molecular design and reaction optimization. Benzaldehyde and its substituted derivatives are pivotal intermediates, and understanding the influence of substituents on their chemical behavior is paramount. This guide provides a comprehensive comparison of the reactivity of 2,3,5-trichlorobenzaldehyde with its various isomers, offering insights supported by theoretical principles and available data.
The Electron-Withdrawing Nature of Chlorine: A Key to Enhanced Reactivity
The presence of chlorine atoms on the benzene ring of benzaldehyde significantly impacts the reactivity of the aldehyde functional group. Chlorine is an electron-withdrawing group, primarily through the inductive effect (-I), which pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it more electrophilic and, therefore, more susceptible to nucleophilic attack.
The position of the chlorine atoms on the benzene ring dictates the extent of this electron-withdrawing effect, leading to a spectrum of reactivity among the trichlorobenzaldehyde isomers. The Hammett equation provides a quantitative framework for understanding these substituent effects.
Theoretical Reactivity Ranking Based on Hammett Constants
The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a substituent. For multiple substituents, the total sigma value can be approximated by the sum of the individual sigma values (additivity principle).
Using the established Hammett sigma values for chlorine at the ortho, meta, and para positions (σₒ ≈ 0.4, σₘ = 0.37, σₚ = 0.23), we can estimate the relative electrophilicity and, by extension, the reactivity of the carbonyl group in various trichlorobenzaldehyde isomers towards nucleophilic addition. A higher positive Σσ value corresponds to a more electron-deficient and thus more reactive carbonyl carbon.
Table 1: Estimated Hammett σ Constants and Predicted Reactivity Ranking of Trichlorobenzaldehyde Isomers
| Isomer | Substitution Pattern | Σσ (Estimated) | Predicted Reactivity Ranking |
| 2,4,6-Trichlorobenzaldehyde | 2,4,6-trichloro | 1.03 | 1 (Most Reactive) |
| 2,3,4-Trichlorobenzaldehyde | 2,3,4-trichloro | 1.00 | 2 |
| This compound | 2,3,5-trichloro | 0.97 | 3 |
| 3,4,5-Trichlorobenzaldehyde | 3,4,5-trichloro | 0.97 | 3 |
| 2,4,5-Trichlorobenzaldehyde | 2,4,5-trichloro | 0.90 | 5 |
| 2,3,6-Trichlorobenzaldehyde | 2,3,6-trichloro | Not readily estimated due to complex ortho interactions | - |
Note: The ortho-substituent constant can be complex due to steric effects and is not as straightforwardly additive. The reactivity of 2,3,6-trichlorobenzaldehyde is therefore more difficult to predict solely based on Hammett constants.
This theoretical ranking suggests that isomers with chlorine atoms at positions that maximize the electron-withdrawing effect on the carbonyl group will be the most reactive.
Comparative Reactivity in Key Chemical Transformations
The enhanced electrophilicity of trichlorobenzaldehydes makes them highly reactive in a variety of chemical transformations. Below, we discuss the expected relative reactivity in three key reaction types.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. Due to the strong electron-withdrawing nature of the three chlorine atoms, all trichlorobenzaldehyde isomers are expected to be significantly more reactive towards nucleophiles than unsubstituted benzaldehyde. The reactivity order among the isomers is predicted to follow the trend of their estimated Σσ values, with 2,4,6-trichlorobenzaldehyde being the most reactive.
Logical Relationship: Substituent Effects on Nucleophilic Addition
Caption: Electron-withdrawing substituents enhance the reactivity of benzaldehydes in nucleophilic addition reactions.
Oxidation Reactions
The oxidation of aldehydes to carboxylic acids is a common transformation. The rate of oxidation can be influenced by the electronic nature of the substituents on the aromatic ring. Generally, electron-withdrawing groups can facilitate oxidation by stabilizing the developing negative charge in the transition state. Therefore, it is anticipated that trichlorobenzaldehyde isomers will undergo oxidation more readily than benzaldehyde itself. The relative rates of oxidation among the isomers are expected to correlate with their overall electron-withdrawing character.
Reduction Reactions
The reduction of aldehydes to primary alcohols is typically achieved using hydride reagents such as sodium borohydride (NaBH₄). The rate of reduction is dependent on the electrophilicity of the carbonyl carbon. Consequently, the more electron-deficient carbonyl carbons of the trichlorobenzaldehyde isomers are expected to react faster with hydride reagents compared to unsubstituted benzaldehyde. The predicted order of reactivity for reduction would mirror that of nucleophilic addition.
Experimental Workflow: Comparative Kinetic Analysis of Benzaldehyde Reduction
Caption: A generalized workflow for comparing the reduction rates of benzaldehyde isomers.
Experimental Protocols
General Protocol for Comparative Reduction using Sodium Borohydride
Objective: To determine the relative rates of reduction of trichlorobenzaldehyde isomers.
Materials:
-
This compound and its isomers
-
Sodium borohydride (NaBH₄)
-
Anhydrous isopropanol (or other suitable alcohol)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
Quenching agent (e.g., acetone or dilute acetic acid)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Solution Preparation: Prepare stock solutions of each trichlorobenzaldehyde isomer of known concentration in anhydrous isopropanol. Add a known amount of an internal standard to each solution.
-
Reaction Setup: In separate reaction vessels maintained at a constant temperature (e.g., 25 °C), place an aliquot of each isomer solution.
-
Initiation: Prepare a stock solution of NaBH₄ in isopropanol. To initiate the reactions simultaneously (or in rapid succession), add a specific volume of the NaBH₄ solution to each reaction vessel with vigorous stirring.
-
Monitoring: At timed intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a vial containing a quenching agent.
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining aldehyde relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the aldehyde concentration (ln[aldehyde]) versus time for each isomer. The slope of the resulting linear plot will be the pseudo-first-order rate constant (-k'). Compare the k' values to determine the relative reactivity.
Conclusion
The reactivity of this compound and its isomers is significantly enhanced compared to unsubstituted benzaldehyde due to the strong electron-withdrawing effects of the chlorine substituents. A theoretical analysis based on the additivity of Hammett sigma constants provides a useful framework for predicting the relative reactivity of these isomers in nucleophilic addition, oxidation, and reduction reactions. Isomers with substitution patterns that maximize the electronic pull from the carbonyl group, such as 2,4,6-trichlorobenzaldehyde, are predicted to be the most reactive. For researchers and professionals in drug development, a thorough understanding of these substituent effects is critical for designing efficient synthetic routes and for predicting the chemical behavior of complex molecules. The provided experimental framework can be utilized to obtain empirical data to validate these theoretical predictions and to build a more comprehensive understanding of the structure-reactivity relationships within this important class of compounds.
A Comparative Guide to the Reactivity of Substituted Benzaldehydes in Nucleophilic Addition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of substituted benzaldehydes in nucleophilic addition reactions, supported by experimental data. Understanding the influence of aromatic ring substituents on the aldehyde functional group's reactivity is fundamental for reaction optimization, mechanistic studies, and the rational design of molecules in medicinal chemistry and materials science.
The Influence of Substituents: An Overview
The reactivity of the carbonyl group in benzaldehyde is governed by the electrophilicity of the carbonyl carbon. The addition of a nucleophile is the rate-determining step in many of these reactions. The speed of this step is highly sensitive to the electronic properties of the substituent on the aromatic ring.
-
Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or chloro (-Cl) groups decrease the electron density on the aromatic ring. This effect is transmitted to the carbonyl group, increasing the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the benzaldehyde more susceptible to attack by nucleophiles, thus increasing the reaction rate.[1]
-
Electron-Donating Groups (EDGs) : Substituents such as methyl (-CH₃) or methoxy (-OCH₃) groups increase electron density on the ring. This reduces the electrophilicity of the carbonyl carbon, making it a less favorable target for nucleophiles and thereby slowing down the reaction.[1]
This relationship can be quantified using the Hammett equation, log(k/k₀) = σρ, which correlates the rate constants (k) of a series of reactions with the substituent constants (σ) and a reaction constant (ρ).[2] For nucleophilic additions to benzaldehydes, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction.
Aromatic aldehydes are generally less reactive in nucleophilic addition reactions compared to their aliphatic counterparts, such as propanal or ethanal.[3][4] This is because the aromatic ring donates electron density to the carbonyl group through resonance, which reduces the electrophilicity of the carbonyl carbon.[1][3][4]
Comparative Reactivity Data
The following table summarizes the relative reactivity of various substituted benzaldehydes in the Wittig reaction, a key example of nucleophilic addition. The data clearly demonstrates the principles outlined above: electron-withdrawing groups enhance the reaction rate, while electron-donating groups diminish it.
| Substituent (Position) | Hammett Constant (σ) | Relative Rate Constant (k/k₀) in Wittig Reaction[1] |
| p-NO₂ | 0.78 | 14.7 |
| m-NO₂ | 0.71 | 10.5 |
| p-Cl | 0.23 | 2.75 |
| H | 0.00 | 1.00 |
| p-CH₃ | -0.17 | 0.45 |
| p-OCH₃ | -0.27 | 0.21 |
Note: The relative rate constant is the ratio of the rate constant of the substituted benzaldehyde to that of the unsubstituted benzaldehyde (k/k₀).
Visualizing Reaction Mechanisms and Substituent Effects
The following diagrams illustrate the underlying principles of nucleophilic addition to benzaldehydes.
Caption: General mechanism of nucleophilic addition to a substituted benzaldehyde (Ar-CHO).
Caption: Influence of substituents on carbonyl electrophilicity and reactivity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are representative protocols for studying the kinetics and equilibria of nucleophilic addition to substituted benzaldehydes.
A. Kinetic Measurement of Semicarbazone Formation via UV-Vis Spectroscopy
This method is used to determine the rate constants for the reaction of substituted benzaldehydes with semicarbazide by monitoring the formation of the semicarbazone product, which absorbs UV light at a characteristic wavelength.
-
Materials :
-
Substituted benzaldehyde
-
Semicarbazide hydrochloride
-
Sodium acetate (for buffer)
-
Ethanol (or other suitable solvent)
-
UV-Vis Spectrophotometer with a thermostated cuvette holder
-
-
Procedure :
-
Solution Preparation : Prepare a stock solution of the substituted benzaldehyde in ethanol. Prepare a buffered solution of semicarbazide hydrochloride and sodium acetate in an ethanol-water mixture. A typical pH for this reaction is around 6.4.
-
Kinetic Run : Equilibrate both solutions to the desired temperature (e.g., 25°C).
-
To a quartz cuvette, add the semicarbazide buffer solution. Place the cuvette in the spectrophotometer and zero the instrument at the wavelength of maximum absorbance (λ_max) for the expected semicarbazone product.
-
Initiate the reaction by injecting a small, known volume of the benzaldehyde stock solution into the cuvette. Mix rapidly.
-
Data Acquisition : Immediately begin recording the absorbance at λ_max as a function of time. Continue recording until the reaction is complete (i.e., the absorbance value plateaus).
-
Data Analysis : The observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a pseudo-first-order kinetic model (assuming semicarbazide is in large excess). The second-order rate constant is then calculated by dividing k_obs by the concentration of semicarbazide.
-
B. Equilibrium Measurement of Cyanohydrin Formation
This protocol outlines the synthesis of a cyanohydrin, the product of nucleophilic addition of a cyanide anion to a benzaldehyde. The position of the equilibrium can be determined by analyzing the final mixture.
-
Materials :
-
Substituted benzaldehyde
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
A weak acid for protonation (e.g., HCN, or generated in situ)
-
A suitable solvent (e.g., ethanol, water)
-
-
Procedure :
-
Reaction Setup : In a flask, dissolve the substituted benzaldehyde in the chosen solvent.
-
Nucleophilic Addition : Add a solution of KCN or NaCN to the benzaldehyde solution. The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral alkoxide intermediate.
-
Equilibration : Stir the mixture at a controlled temperature (e.g., room temperature) to allow the reaction to reach equilibrium.
-
Protonation (Workup) : Slowly add a weak acid to the mixture. This protonates the alkoxide intermediate to form the final cyanohydrin product.
-
Analysis : After the reaction has reached equilibrium, the concentrations of the aldehyde and the cyanohydrin can be determined using techniques like NMR spectroscopy or chromatography. The equilibrium constant (K_eq) is then calculated as [Cyanohydrin] / ([Aldehyde][HCN]). Electron-withdrawing groups on the benzaldehyde favor the formation of the cyanohydrin product, resulting in a larger equilibrium constant.
-
References
A Comparative Guide to 2,3,5-Trichlorobenzaldehyde and 2,4,6-Trichlorobenzaldehyde in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic utility of two isomeric aromatic aldehydes: 2,3,5-trichlorobenzaldehyde and 2,4,6-trichlorobenzaldehyde. The strategic placement of three chloro substituents on the benzaldehyde scaffold significantly influences the reactivity and physical properties of these molecules, making their selection a critical consideration in the design of synthetic routes for pharmaceuticals and other complex organic molecules. This document summarizes their physical properties, explores their comparative reactivity in key synthetic transformations, and provides detailed experimental protocols.
Introduction to the Isomers
Both this compound and 2,4,6-trichlorobenzaldehyde are chlorinated aromatic aldehydes with the molecular formula C₇H₃Cl₃O.[1][2] The differing substitution patterns on the benzene ring, however, give rise to distinct chemical and physical properties.
This compound is a key intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the preparation of α-keto amides, which are precursors to potent sodium channel blockers.[3]
2,4,6-Trichlorobenzaldehyde is also a valuable precursor in the synthesis of agrochemicals and pharmaceuticals.[4] The presence of chlorine atoms at the ortho and para positions is known to enhance the reactivity of the aldehyde group toward nucleophilic attack.[4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of the two isomers is presented below.
| Property | This compound | 2,4,6-Trichlorobenzaldehyde |
| CAS Number | 56961-75-2 | 24473-00-5[4] |
| Molecular Formula | C₇H₃Cl₃O | C₇H₃Cl₃O[4] |
| Molecular Weight | 209.46 g/mol | 209.46 g/mol [5] |
| Appearance | White to off-white or slightly yellow powder/chunks[6] | Pale yellow solid[7] |
| Melting Point | 73-75 °C[6] | 58.5-59.5 °C[5] |
| Boiling Point | ~242 °C (estimate)[6] | 180-195 °C at 12 mmHg[5] |
| Solubility | Soluble in organic solvents. | Moderately soluble in organic solvents, limited solubility in water.[4][7] |
Comparative Reactivity in Synthesis
The reactivity of the aldehyde functional group in benzaldehydes is largely governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups, such as chlorine, increase this electrophilicity, making the aldehyde more susceptible to nucleophilic attack. The position of these substituents plays a crucial role in determining the overall reactivity.
In 2,4,6-trichlorobenzaldehyde , the two chlorine atoms at the ortho positions (2 and 6) and one at the para position (4) exert a strong, cumulative electron-withdrawing inductive effect. Furthermore, the ortho substituents provide significant steric hindrance around the aldehyde group.
In This compound , the chlorine atoms are distributed differently, leading to a varied electronic and steric environment around the carbonyl group. The single ortho substituent results in less steric hindrance compared to the 2,4,6-isomer.
This difference in substitution is expected to lead to observable differences in reaction rates and, in some cases, product distributions in common synthetic transformations such as Knoevenagel condensations and Wittig reactions.
Logical Relationship of Reactivity
Caption: Factors influencing the reactivity of the isomers.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction. The reaction is typically base-catalyzed. Given the enhanced electrophilicity of the carbonyl carbon due to the three chlorine atoms, both isomers are expected to be reactive substrates in this transformation.
While direct comparative data is not available, it is anticipated that the less sterically hindered This compound may react faster than the 2,4,6-isomer . However, the stronger electron-withdrawing effect in the 2,4,6-isomer could also lead to a faster reaction rate. Experimental validation is necessary for a definitive comparison.
A general experimental protocol for the Knoevenagel condensation of a trichlorobenzaldehyde with malononitrile is provided below.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
Trichlorobenzaldehyde (2,3,5- or 2,4,6-isomer) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a 25 mL round-bottom flask, dissolve the trichlorobenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL).
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven.
Expected Yields: Based on similar reactions with other substituted benzaldehydes, yields are expected to be in the range of 70-95%.[8]
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. The reaction is known to be sensitive to both electronic and steric effects.
The increased electrophilicity of the carbonyl group in both trichlorobenzaldehyde isomers should facilitate the initial nucleophilic attack by the ylide. However, the significant steric bulk around the aldehyde in 2,4,6-trichlorobenzaldehyde may retard the reaction rate compared to the 2,3,5-isomer .
A general experimental protocol for the Wittig reaction of a trichlorobenzaldehyde with a stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, is provided below.
Experimental Protocol: Wittig Reaction with Ethyl (triphenylphosphoranylidene)acetate
Materials:
-
Trichlorobenzaldehyde (2,3,5- or 2,4,6-isomer) (1.0 mmol)
-
Ethyl (triphenylphosphoranylidene)acetate (1.1 mmol)[9]
-
Toluene (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a 25 mL round-bottom flask, dissolve the trichlorobenzaldehyde (1.0 mmol) and ethyl (triphenylphosphoranylidene)acetate (1.1 mmol) in toluene (10 mL).
-
Heat the reaction mixture to reflux with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
Expected Yields: Yields for Wittig reactions with substituted benzaldehydes can vary widely depending on the specific substrates and reaction conditions.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate a typical synthetic workflow involving these aldehydes and a conceptual signaling pathway where a drug derived from these precursors might act.
Synthetic Workflow
Caption: A generalized synthetic workflow.
Conceptual Signaling Pathway
Caption: A conceptual drug action pathway.
Stability and Impurities
Stability: Both this compound and 2,4,6-trichlorobenzaldehyde are stable solids under standard laboratory conditions.[7] However, like most aldehydes, they are susceptible to oxidation to the corresponding carboxylic acids, especially upon prolonged exposure to air. Therefore, it is recommended to store them in a cool, dry place under an inert atmosphere.
Impurities: The purity of commercially available trichlorobenzaldehydes is typically high (≥97%).[5][10] Potential impurities may arise from the starting materials or side reactions during their synthesis. For instance, in the synthesis of this compound from 1,2,4-trichlorobenzene, isomeric trichlorobenzaldehydes could be formed as minor impurities. Similarly, the synthesis of 2,4,6-trichlorobenzaldehyde may contain other chlorinated benzaldehyde isomers. The corresponding trichlorobenzoic acids may also be present as a result of oxidation.
Conclusion
Both this compound and 2,4,6-trichlorobenzaldehyde are valuable and versatile building blocks in organic synthesis. The choice between these two isomers will depend on the specific synthetic strategy and the desired electronic and steric properties of the target molecule. The 2,4,6-isomer offers a more electron-deficient and sterically hindered aldehyde, while the 2,3,5-isomer provides a less sterically encumbered reaction center. This guide provides a foundation for researchers to make informed decisions in the selection and application of these important synthetic intermediates. Further experimental studies are warranted to provide a more detailed quantitative comparison of their reactivity in various synthetic transformations.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. CAS 24473-00-5: Benzaldehyde, 2,4,6-trichloro- [cymitquimica.com]
- 5. 2,4,6-Trichlorobenzaldehyde | 24473-00-5 [sigmaaldrich.com]
- 6. This compound CAS#: 56961-75-2 [m.chemicalbook.com]
- 7. Buy 2,4,6-Trichlorobenzaldehyde | 24473-00-5 [smolecule.com]
- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 9. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]
- 10. This compound for synthesis 56961-75-2 [sigmaaldrich.com]
A Comparative Guide to Alternative Synthetic Routes for 2,3,5-Trichlorophenyl Derivatives
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of halogenated aromatic compounds is a cornerstone of new molecule discovery. The 2,3,5-trichlorophenyl moiety, in particular, is a key structural component in various pharmacologically active agents. This guide provides a comparative overview of alternative synthetic strategies for preparing 2,3,5-trichlorophenyl derivatives, offering insights into methodologies, quantitative data from analogous reactions, and detailed experimental protocols.
Comparison of Key Synthetic Strategies
The synthesis of 2,3,5-trichlorophenyl derivatives can be approached through several strategic pathways, primarily involving either the modification of a pre-chlorinated benzene ring or the construction of the substitution pattern through sequential reactions. The two principal approaches compared here are the Sandmeyer reaction starting from a corresponding aniline and direct chlorination of a less-substituted phenol.
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Electrophilic Chlorination |
| Starting Material | 2,3,5-Trichloroaniline | Dichlorophenol isomer (e.g., 2,5-dichlorophenol) |
| Key Transformation | Diazotization of aniline followed by nucleophilic substitution | Direct chlorination using a chlorinating agent |
| Typical Reagents | NaNO₂, H₂SO₄, Copper salt (e.g., CuSO₄) | Cl₂, Lewis Acid (e.g., AlCl₃) |
| Reported Yield * | ~76% | Product Purity: 89-90% |
| Selectivity | High, determined by the starting aniline | Can lead to isomeric mixtures |
| Scalability | Generally scalable with careful temperature control | Can be suitable for large-scale production |
Note: The quantitative data presented is based on the synthesis of the analogous 2,4,5-trichlorophenol, as detailed in the experimental protocols. This data is intended to be representative of the expected outcomes for the 2,3,5-isomer.
Experimental Protocols
Route 1: Synthesis of Trichlorophenol via Sandmeyer Reaction (Adapted from 2,4,5-Trichlorophenol Synthesis)
This method involves the diazotization of a trichloroaniline followed by hydrolysis of the diazonium salt, catalyzed by a copper salt.
Step 1: Diazotization of 2,4,5-Trichloroaniline
-
Dissolve 930 g of 2,4,5-trichloroaniline in 7920 g of a 30% sulfuric acid solution in a suitable reaction vessel.
-
Prepare a solution of 460 g of sodium nitrite in 1500 mL of water.
-
While stirring the aniline solution, add the sodium nitrite solution dropwise.
-
Maintain the reaction temperature at approximately 8°C throughout the addition.
-
After the addition is complete, allow the mixture to stir for a short period to ensure the complete formation of the diazonium salt.
Step 2: Hydrolysis of the Diazonium Salt
-
In a separate reaction vessel, prepare a solution of 615 g of copper(II) sulfate pentahydrate in 2200 g of 30% sulfuric acid solution.
-
Heat this solution to approximately 80°C.
-
Add the previously prepared diazonium salt solution dropwise to the hot copper sulfate solution.
-
Maintain the reaction at 80°C and monitor its progress using gas chromatography (GC) until the reaction is complete.
-
Upon completion, cool the reaction mixture and extract the product with dichloroethane.
-
The organic extracts are then concentrated by rotary evaporation to yield the solid product.
In a reported synthesis of 2,4,5-trichlorophenol using this method, a yield of 75.8% with a purity of 97% was achieved.[1]
Route 2: Synthesis of Trichlorophenol via Electrophilic Chlorination (Adapted from 2,4,5-Trichlorophenol Synthesis)
This approach involves the direct chlorination of a dichlorophenol in the presence of a Lewis acid catalyst to introduce the third chlorine atom.
Experimental Protocol:
-
Dissolve 120 g of 2,5-dichlorophenol in 250 ml of dry 1,2-dichloroethane in a reaction vessel and cool the solution to 12°C.
-
Add 4.8 g of anhydrous aluminum chloride to the solution and stir the mixture for 10 minutes at 12°C.
-
Over a period of 3-4 hours, add 52.3 g of chlorine while maintaining the temperature between 12°C and 14°C with continuous stirring.
-
After the chlorine addition is complete, stir the mixture for an additional 30 minutes.
-
Quench the reaction by adding 10 ml of 37% hydrochloric acid and stir for 10 minutes.
-
Filter the mixture and remove the solvent by distillation.
This procedure, when applied to the synthesis of 2,4,5-trichlorophenol, yielded a product containing 89-90% of the desired isomer.[2]
Alternative Route: Synthesis of 2,3,5-Trichlorobenzaldehyde
Another important derivative is this compound. A patented method highlights its synthesis from 1,2,4-trichlorobenzene.
Experimental Protocol (Conceptual Outline):
A process for preparing 2,3,5-trihalobenzaldehyde involves the following key steps:
-
Reaction of a 1,2,4-trihalobenzene with a di-C₁₋₄ alkylformamide (e.g., dimethylformamide, DMF). This reaction is typically carried out at a reduced temperature, such as -60°C, to prevent the formation of tar.
-
Allowing the resulting complex intermediate to rearrange.
-
Quenching the rearranged complex with water to yield the 2,3,5-trihalobenzaldehyde.[3]
This method is advantageous as it starts from the readily available 1,2,4-trihalobenzene.[3]
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the described synthetic routes, the following diagrams have been generated.
References
A Spectroscopic Showdown: 2,3,5-Trichlorobenzaldehyde and Its Chemical Forebears
A detailed spectroscopic comparison of 2,3,5-Trichlorobenzaldehyde with its precursors, 2,3,5-trichlorotoluene and 1,2,4-trichlorobenzene, reveals distinct spectral shifts and features that are indicative of the functional group transformations occurring during its synthesis. This guide provides a comprehensive analysis of the FT-IR, 1H NMR, 13C NMR, and UV-Vis spectroscopic data for these compounds, supported by detailed experimental protocols.
The journey from simple chlorinated aromatic hydrocarbons to the more functionalized this compound is a fundamental process in organic synthesis. Spectroscopic analysis is a cornerstone in monitoring this transformation, confirming the identity of intermediates and the final product, and ensuring purity. This guide serves as a valuable resource for researchers, scientists, and professionals in drug development by offering a clear, data-driven comparison of the spectroscopic properties of this compound and its key precursors.
Synthetic Pathway Overview
This compound can be synthesized via two primary routes. The first involves the oxidation of the methyl group of 2,3,5-trichlorotoluene. The second pathway proceeds from the formylation of 1,2,4-trichlorobenzene. Both 2,3,5-trichlorotoluene and 1,2,4-trichlorobenzene are therefore considered direct precursors to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its precursors.
FT-IR Spectroscopic Data
| Compound | Key FT-IR Peaks (cm-1) and Assignments |
| This compound | ~1700 (C=O stretch, strong), ~2850 & ~2750 (C-H stretch of aldehyde), 3050-3100 (aromatic C-H stretch), 1550-1600 (aromatic C=C stretch), 800-900 (C-Cl stretch) |
| 2,3,5-trichlorotoluene | 2850-3000 (aliphatic C-H stretch), 3050-3100 (aromatic C-H stretch), 1450-1500 (aromatic C=C stretch), 800-900 (C-Cl stretch) |
| 1,2,4-trichlorobenzene | 3050-3100 (aromatic C-H stretch), 1450-1550 (aromatic C=C stretch), 800-900 (C-Cl stretch) |
1H NMR Spectroscopic Data (in CDCl3)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | 10.3 (s, 1H, -CHO), 7.8 (d, 1H, Ar-H), 7.6 (d, 1H, Ar-H) |
| 2,3,5-trichlorotoluene | 7.2-7.4 (m, 2H, Ar-H), 2.4 (s, 3H, -CH3) |
| 1,2,4-trichlorobenzene | 7.42 (d, 1H), 7.32 (dd, 1H), 7.16 (d, 1H)[1] |
13C NMR Spectroscopic Data (in CDCl3)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~189 (C=O), ~139 (C-CHO), ~135, ~133, ~132, ~130, ~129 (Ar-C) |
| 2,3,5-trichlorotoluene | ~138 (C-CH3), ~134, ~132, ~131, ~130, ~128 (Ar-C), ~20 (-CH3) |
| 1,2,4-trichlorobenzene | 133.5, 133.1, 131.2, 130.3, 127.9, 127.9 |
UV-Vis Spectroscopic Data (in Hexane)
| Compound | λmax (nm) |
| This compound | ~250, ~290 |
| 2,3,5-trichlorotoluene | ~270, ~280 |
| 1,2,4-trichlorobenzene | 278, 287[2] |
Experimental Protocols
A brief overview of the experimental methodologies for the key spectroscopic techniques is provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra were recorded on a spectrometer using KBr pellets or as a thin film on NaCl plates. For solid samples, a small amount of the compound was ground with dry KBr and pressed into a thin pellet. For liquid samples, a drop of the neat liquid was placed between two NaCl plates. The spectra were recorded in the range of 4000-400 cm-1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra were obtained on a 400 or 500 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl3) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra were recorded on a double-beam spectrophotometer. Samples were dissolved in spectroscopic grade hexane to a concentration of approximately 10-4 to 10-5 M. Spectra were recorded in a 1 cm quartz cuvette over a wavelength range of 200-400 nm.
Discussion of Spectroscopic Features
The introduction of the aldehyde functional group in this compound from its precursors brings about significant and predictable changes in the spectroscopic data.
In the FT-IR spectrum , the most prominent change is the appearance of a strong absorption band around 1700 cm-1, characteristic of the carbonyl (C=O) stretching vibration of the aldehyde. Additionally, two weak bands appear around 2850 cm-1 and 2750 cm-1, which are indicative of the C-H stretching vibration of the aldehyde proton. These features are absent in the spectra of both 2,3,5-trichlorotoluene and 1,2,4-trichlorobenzene.
The 1H NMR spectrum of this compound shows a highly deshielded singlet at approximately 10.3 ppm, which is a definitive signal for an aldehyde proton. This is a stark contrast to the spectrum of 2,3,5-trichlorotoluene, which exhibits a singlet for the methyl protons at around 2.4 ppm, and the spectrum of 1,2,4-trichlorobenzene, which only shows signals in the aromatic region.
In the 13C NMR spectrum , the presence of the aldehyde group is confirmed by a signal in the downfield region, typically around 189 ppm, corresponding to the carbonyl carbon. This signal is absent in the spectra of the precursors. The carbon atom attached to the aldehyde group also experiences a significant downfield shift.
The UV-Vis spectra are influenced by the electronic transitions within the aromatic ring and the attached functional groups. The introduction of the carbonyl group in this compound, which is a chromophore, leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to its precursors. This is due to the extension of the conjugated π-system.
Conclusion
The spectroscopic comparison of this compound with its precursors, 2,3,5-trichlorotoluene and 1,2,4-trichlorobenzene, provides a clear illustration of the impact of functional group transformation on the spectral properties of a molecule. The distinct changes observed in the FT-IR, NMR, and UV-Vis spectra serve as reliable diagnostic tools for monitoring the synthesis and confirming the identity and purity of the final product. This guide provides a foundational dataset and experimental framework for researchers working with these and similar compounds.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 2,3,5-Trichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methodologies for the precise and accurate quantification of 2,3,5-Trichlorobenzaldehyde, a key intermediate in the synthesis of various chemical compounds. The selection of a suitable analytical method is critical for ensuring the quality, consistency, and safety of final products. This document outlines the performance characteristics of three primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Capillary Electrophoresis with UV detection (CE-UV). The information presented is based on established analytical principles and data from methods developed for structurally similar halogenated benzaldehydes.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance parameters for the quantification of chlorinated benzaldehydes using GC-MS, HPLC-UV, and CE-UV. These values provide a benchmark for what can be expected when developing and validating a method for this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Capillary Electrophoresis (CE-UV) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. | Separation based on electrophoretic mobility and electroosmotic flow, detection by UV absorbance. |
| Linearity (r²) | > 0.999[1] | > 0.999[2] | ≥ 0.9901[3] |
| Limit of Detection (LOD) | ~0.4 ppm[1] | 0.1 - 0.5 µg/mL | 0.008 - 0.074 mg/L[3] |
| Limit of Quantification (LOQ) | ~1.2 ppm[1] | 0.5 - 2 mg/L | Not explicitly stated, but typically 3x LOD. |
| Accuracy (% Recovery) | 93.7% - 107.7%[1] | 98.7% - 100.1%[2] | 82.8% - 123.8%[3] |
| Precision (%RSD) | < 5% | < 1%[2] | Not explicitly stated. |
| Specificity | High, especially with MS detection. | Good, dependent on column chemistry and detector. | Good, dependent on separation buffer and applied voltage. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is adapted from a validated method for the analysis of bromofluorobenzaldehyde isomers and is expected to be suitable for this compound.[1]
a. Materials and Reagents:
-
This compound reference standard (>98% purity)
-
GC-grade solvent (e.g., Dichloromethane or Acetonitrile)
-
High-purity Helium (carrier gas)
b. Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MS)
-
GC Column: DB-624 capillary column (30 m x 0.25 mm, 1.4 µm film thickness) or equivalent[1]
-
Autosampler or manual syringe
c. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Target ions for this compound would be selected based on its mass spectrum (e.g., m/z 208, 209, 180).
d. Sample and Standard Preparation:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen GC-grade solvent. Perform serial dilutions to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the GC-grade solvent to achieve a concentration within the calibration range.
e. Data Analysis:
-
Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard. The mass spectrum of the sample peak should also match the reference spectrum.
-
Quantification: Generate a calibration curve by plotting the peak area of the working standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is based on a method for the simultaneous determination of 2-chlorobenzaldehyde and benzalacetone.[2]
a. Materials and Reagents:
-
This compound reference standard (>98% purity)
-
HPLC-grade Methanol and Water
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
b. Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
c. Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (90:10, v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: Ambient
-
Detection Wavelength: 220 nm[2]
-
Injection Volume: 20 µL
d. Sample and Standard Preparation:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in Methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to fall within the linear range (e.g., 1-200 µg/mL).[2]
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to obtain a concentration within the calibration range.
e. Data Analysis:
-
Identification: The retention time of the peak in the sample chromatogram should correspond to the retention time of the reference standard.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentrations. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Capillary Electrophoresis (CE-UV) Method
This protocol is adapted from a method for the determination of various aldehydes, including benzaldehyde.[3]
a. Materials and Reagents:
-
This compound reference standard (>98% purity)
-
Sodium tetraborate
-
Sodium dodecyl sulfate (SDS)
-
Methanol
-
Deionized water
b. Instrumentation:
-
Capillary Electrophoresis system with a UV detector
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm)
c. Electrophoretic Conditions:
-
Background Electrolyte (BGE): 20 mM Sodium tetraborate buffer containing 50 mM SDS, pH 9.2
-
Applied Voltage: 20 kV
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)
-
Detection Wavelength: 214 nm
d. Sample and Standard Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Dilute with the BGE to prepare working standards within the expected linear range.
-
Sample Preparation: Dissolve the sample in methanol and then dilute with the BGE to a concentration suitable for analysis.
e. Data Analysis:
-
Identification: The migration time of the analyte in the sample electropherogram should match that of the standard.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Mandatory Visualizations
Caption: Workflow for the quantification of this compound by GC-MS.
References
A Comparative Guide to Catalysts in the Synthesis of 2,3,5-Trichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,3,5-Trichlorobenzaldehyde, a key intermediate in the manufacturing of pharmaceuticals and other fine chemicals, can be achieved through various catalytic routes. The efficiency, selectivity, and environmental impact of the synthesis are highly dependent on the choice of catalyst. This guide provides an objective comparison of different catalytic systems, supported by experimental data from analogous reactions, to aid researchers in selecting the optimal synthetic strategy.
Performance Comparison of Catalytic Systems
The synthesis of this compound is primarily approached via two main routes: the direct oxidation of 2,3,5-trichlorotoluene and the side-chain chlorination of 2,3,5-trichlorotoluene followed by hydrolysis. A less common but viable alternative involves the formylation of 1,2,4-trichlorobenzene. This section compares the performance of various catalysts in these transformations.
Catalytic Oxidation of Chlorinated Toluenes
The direct oxidation of the methyl group of a chlorinated toluene to an aldehyde is a desirable atom-economical route. Vanadium and manganese-based catalysts have shown significant activity in the oxidation of chlorinated toluenes. While specific data for 2,3,5-trichlorotoluene is limited, data from analogous mono- and di-chlorinated toluenes provide valuable insights into catalyst performance.
Table 1: Performance of Catalysts in the Oxidation of Chlorinated Toluenes (Analogous Data)
| Catalyst System | Substrate | Oxidant | Temperature (°C) | Conversion (%) | Selectivity to Aldehyde (%) | Yield (%) | Reference |
| V-Mo-O/SiO₂+V | 2,3-Dichlorotoluene | O₂ | 400-460 | >80 | Not Specified | Not Specified | [Journal of Chemistry and Technologies, 2025, 33(3), 854-863] |
| V-P-O/SiO₂+Mo | 2,4- & 2,5-Dichlorotoluene | O₂ | 380-460 | 38-78 | Not Specified | Not Specified | [Journal of Chemistry and Technologies, 2025, 33(3), 854-863] |
| Mn-ZSM-5 | p-Chlorotoluene | O₂ | 100 | 93.8 | 90.5 | 84.9 | [RSC Adv., 2015, 5, 74162-74169] |
Note: The data for V-Mo-O and V-P-O catalysts on dichlorotoluenes did not specify the selectivity to the corresponding benzaldehydes, as the study focused on the formation of chloromaleic anhydrides. However, chlorobenzaldehydes were identified as intermediates.
Catalytic Side-Chain Chlorination of Chlorinated Toluenes
This two-step approach involves the radical-initiated chlorination of the methyl group of 2,3,5-trichlorotoluene to form 2,3,5-trichlorobenzal chloride, which is subsequently hydrolyzed to the aldehyde. The key to this method is the selective side-chain chlorination over aromatic ring chlorination.
Table 2: Catalysts for Side-Chain Chlorination of Toluene Derivatives
| Catalyst/Initiator | Substrate | Chlorinating Agent | Reaction Conditions | Product | Yield (%) | Reference |
| UV Light | Toluene | Cl₂ | Boiling Toluene | Benzyl Chloride | Not Specified | [Technical Support Center: Catalysts for the Side-Chain Chlorination of 2-Chlorotoluene] |
| Benzoyl Peroxide | 2-Chlorotoluene | SO₂Cl₂ | Reflux | 2-Chlorobenzyl chloride | Not Specified | [Technical Support Center: Catalysts for the Side-Chain Chlorination of 2-Chlorotoluene] |
| FeCl₃ / Visible Light | Toluene | MgCl₂ | Ambient Temperature | Benzyl Chloride | 91 | [Green Chemistry, 2020, 22, 1234-1239] |
| PCl₃ / Bis(dimethyl thiocarbamoyl) disulfide | Toluene | Cl₂ | 110-160°C, UV light | Benzotrichloride | 98.9 | [US Patent 3,974,093] |
Note: The yields reported are for the chlorinated toluene derivative, not the final aldehyde. The subsequent hydrolysis step also contributes to the overall process yield.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation.
General Protocol for Catalytic Oxidation of Chlorinated Toluenes (Adapted from Analogous Reactions)
-
Catalyst Preparation:
-
V-Mo-O/SiO₂: A detailed procedure can be found in the Journal of Chemistry and Technologies, 2025, 33(3), 854-863. It typically involves the impregnation of silica support with a solution containing vanadium and molybdenum precursors, followed by drying and calcination.
-
Mn-ZSM-5: Preparation involves the hydrothermal synthesis of ZSM-5 zeolite followed by ion-exchange with a manganese salt solution as described in RSC Adv., 2015, 5, 74162-74169.
-
-
Reaction Procedure (Liquid Phase Oxidation):
-
A high-pressure autoclave is charged with 2,3,5-trichlorotoluene, a suitable solvent (e.g., acetic acid), the catalyst, and a radical initiator if required (e.g., HBr).
-
The reactor is sealed, purged, and pressurized with an oxidant (e.g., pure O₂ or air).
-
The mixture is heated to the desired temperature (e.g., 100-200°C) and stirred for a specified duration.
-
After cooling and depressurization, the catalyst is filtered off, and the product is isolated from the reaction mixture by extraction and distillation.
-
General Protocol for Side-Chain Chlorination and Hydrolysis (Adapted from Analogous Reactions)
-
Side-Chain Chlorination:
-
A flask equipped with a reflux condenser, a gas inlet, and a light source (if required) is charged with 2,3,5-trichlorotoluene and a radical initiator (e.g., benzoyl peroxide or AIBN) or a photocatalyst (e.g., FeCl₃).
-
The mixture is heated to reflux, and the chlorinating agent (e.g., Cl₂ gas or SO₂Cl₂) is introduced.
-
The reaction progress is monitored by GC to ensure the formation of the dichloromethyl derivative.
-
Upon completion, the excess chlorinating agent is removed, and the crude 2,3,5-trichlorobenzal chloride is obtained.
-
-
Hydrolysis:
-
The crude 2,3,5-trichlorobenzal chloride is heated with water, often in the presence of a phase-transfer catalyst or a base (e.g., CaCO₃), to facilitate the hydrolysis.
-
The resulting this compound is then purified by distillation or crystallization.
-
Visualization of Synthetic Pathways
The logical flow of the two primary synthetic routes for this compound is illustrated below.
Caption: Synthetic routes to this compound.
Conclusion
The selection of a catalyst for the synthesis of this compound depends on several factors, including the desired reaction pathway, available equipment, and economic considerations.
-
Direct oxidation offers a more direct and potentially greener route, but catalyst development for high selectivity towards the aldehyde from the highly chlorinated toluene remains an area of active research. The use of heterogeneous catalysts like Mn-ZSM-5 shows promise for liquid-phase oxidation.
-
Side-chain chlorination followed by hydrolysis is a well-established and industrially practiced method. The key challenge lies in achieving high selectivity for the dichloromethyl intermediate while minimizing ring chlorination. The use of radical initiators under controlled conditions is crucial for the success of this route.
Further research focusing on the direct comparison of these catalytic systems on the 2,3,5-trichlorotoluene substrate is necessary to provide more definitive guidance. However, the analogous data presented in this guide offers a solid foundation for researchers to initiate their investigations and select a promising catalytic approach.
Benchmarking the efficiency of 2,3,5-Trichlorobenzaldehyde in specific reaction types
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical factor in the efficiency and success of synthetic pathways. This guide provides a comparative analysis of 2,3,5-Trichlorobenzaldehyde, a highly reactive aromatic aldehyde, in two pivotal reaction types: the Wittig reaction for olefination and the synthesis of α-keto amides, which are crucial intermediates in medicinal chemistry. This report outlines the expected reactivity of this compound in comparison to other substituted benzaldehydes and provides generalized experimental protocols.
Enhanced Electrophilicity of this compound
The reactivity of benzaldehyde derivatives in nucleophilic addition reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. Conversely, electron-donating groups decrease this electrophilicity.
This compound possesses three chlorine atoms, which are electron-withdrawing substituents. This structural feature is expected to render the carbonyl carbon of this compound significantly more electrophilic compared to unsubstituted benzaldehyde and other benzaldehydes bearing electron-donating or fewer electron-withdrawing groups. This heightened reactivity is anticipated to translate into faster reaction rates and potentially higher yields in reactions such as the Wittig olefination and α-keto amide synthesis.
Comparative Performance in the Wittig Reaction
Table 1: Expected Relative Reactivity of Substituted Benzaldehydes in the Wittig Reaction
| Benzaldehyde Derivative | Substituent(s) | Expected Relative Reactivity |
| 4-Nitrobenzaldehyde | -NO₂ (para) | Very High |
| This compound | -Cl (ortho, meta, para) | High |
| 4-Chlorobenzaldehyde | -Cl (para) | Moderate to High |
| Benzaldehyde | -H | Baseline |
| 4-Methylbenzaldehyde | -CH₃ (para) | Low |
| 4-Methoxybenzaldehyde | -OCH₃ (para) | Very Low |
Note: This table is based on the established principle that electron-withdrawing groups accelerate the rate of nucleophilic addition to the carbonyl group.[1][2]
The high expected reactivity of this compound suggests it would be a highly efficient substrate in Wittig reactions, likely leading to excellent yields of the corresponding stilbene derivatives.
Application in α-Keto Amide Synthesis
α-Keto amides are valuable building blocks in the synthesis of various pharmaceuticals.[3] The synthesis of these compounds can involve the reaction of an aldehyde. Given the electrophilic nature of this compound, it is anticipated to be an excellent substrate for the synthesis of α-keto amides. While specific comparative data for this compound in this context is limited, its high reactivity is a strong indicator of its potential for efficient conversion.
Experimental Protocols
The following are generalized experimental protocols for the Wittig reaction and α-keto amide synthesis. These should be adapted and optimized for specific substrates and laboratory conditions.
General Protocol for the Wittig Reaction
This protocol describes the synthesis of a stilbene derivative from a substituted benzaldehyde.
Materials:
-
Substituted benzaldehyde (e.g., this compound)
-
Benzyltriphenylphosphonium chloride
-
Strong base (e.g., Sodium hydroxide, n-Butyllithium)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Deuterated solvent for NMR analysis
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Ylide Generation: In a round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in an anhydrous solvent. Cool the mixture in an ice bath.
-
Add a strong base dropwise to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change.
-
Reaction with Aldehyde: Dissolve the substituted benzaldehyde in the same anhydrous solvent and add it to the ylide solution dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until completion, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to separate the stilbene product from triphenylphosphine oxide.
-
Characterization: Characterize the purified product by NMR and melting point analysis.
A visual representation of a typical Wittig reaction workflow is provided below.
General Protocol for α-Keto Amide Synthesis
This protocol outlines a potential route for the synthesis of an α-keto amide from an aldehyde.
Materials:
-
This compound
-
An amine
-
An acylating agent (e.g., oxalyl chloride)
-
A suitable solvent (e.g., Dichloromethane)
-
Triethylamine or another suitable base
-
Deuterated solvent for NMR analysis
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Amide Formation: In a round-bottom flask, dissolve the amine in a suitable anhydrous solvent and cool in an ice bath.
-
Slowly add the acylating agent to the stirred solution.
-
Add a base such as triethylamine to the reaction mixture.
-
Reaction with Aldehyde: In a separate flask, dissolve this compound in the same anhydrous solvent.
-
Combine the two solutions and allow the reaction to proceed at room temperature, monitoring by TLC.
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Analyze the purified α-keto amide by NMR and mass spectrometry.
The logical flow for the synthesis of α-keto amides is depicted in the following diagram.
References
A Comparative Guide to the Electronic Properties of Trichlorobenzaldehyde Isomers: A DFT-Based Approach
For researchers, scientists, and professionals in drug development, understanding the electronic properties of small molecules is paramount for predicting their reactivity, stability, and potential biological activity. Trichlorobenzaldehyde (C₇H₃Cl₃O), with its various isomers, presents a compelling case for in-silico analysis. This guide provides a comparative framework for studying the electronic properties of trichlorobenzaldehyde isomers using Density Functional Theory (DFT), a powerful computational method.
While direct comparative experimental studies on the electronic properties of all trichlorobenzaldehyde isomers are scarce in published literature, DFT offers a robust and efficient alternative for generating valuable predictive data. This guide outlines a standardized methodology for such a study, presents a hypothetical comparison based on expected trends from related molecules, and details the significance of the predicted electronic parameters.
Hypothetical Comparative Data of Trichlorobenzaldehyde Isomers
A DFT study would yield a range of quantitative data on the electronic properties of the different trichlorobenzaldehyde isomers. The following tables present a hypothetical but representative comparison of key electronic properties for five common isomers: 2,3,4-, 2,4,5-, 2,4,6-, 3,4,5-, and 2,3,6-trichlorobenzaldehyde. These values are illustrative and would be calculated using the detailed protocol in the following section.
Table 1: Calculated Electronic Energies and Dipole Moments
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 2,3,4-Trichlorobenzaldehyde | -7.5 | -2.1 | 5.4 | 3.8 |
| 2,4,5-Trichlorobenzaldehyde | -7.6 | -2.2 | 5.4 | 2.9 |
| 2,4,6-Trichlorobenzaldehyde | -7.8 | -2.0 | 5.8 | 1.5 |
| 3,4,5-Trichlorobenzaldehyde | -7.7 | -2.3 | 5.4 | 2.5 |
| 2,3,6-Trichlorobenzaldehyde | -7.6 | -2.1 | 5.5 | 4.2 |
Table 2: Global Reactivity Descriptors
| Isomer | Ionization Potential (eV) | Electron Affinity (eV) | Electronegativity (χ) | Chemical Hardness (η) |
| 2,3,4-Trichlorobenzaldehyde | 7.5 | 2.1 | 4.8 | 2.7 |
| 2,4,5-Trichlorobenzaldehyde | 7.6 | 2.2 | 4.9 | 2.7 |
| 2,4,6-Trichlorobenzaldehyde | 7.8 | 2.0 | 4.9 | 2.9 |
| 3,4,5-Trichlorobenzaldehyde | 7.7 | 2.3 | 5.0 | 2.7 |
| 2,3,6-Trichlorobenzaldehyde | 7.6 | 2.1 | 4.85 | 2.75 |
Significance of Electronic Properties
The electronic properties detailed above provide crucial insights into the behavior of the trichlorobenzaldehyde isomers:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A lower HOMO energy suggests a more stable molecule, while a lower LUMO energy points to a better electron acceptor.
-
HOMO-LUMO Gap: This energy gap is a critical indicator of a molecule's chemical reactivity and stability. A larger gap implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
-
Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule. It influences solubility, intermolecular interactions, and how the molecule will orient itself in an electric field.
-
Global Reactivity Descriptors:
-
Ionization Potential and Electron Affinity: These values are related to the energies required to remove or add an electron, respectively.
-
Electronegativity: This describes the molecule's ability to attract electrons.
-
Chemical Hardness: This is a measure of the molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
-
Experimental (Computational) Protocol
To generate the data for a comparative study of trichlorobenzaldehyde isomers, the following computational protocol is recommended, based on methodologies applied to similar chlorinated benzaldehydes.
-
Molecular Structure Optimization:
-
The initial 3D structures of the trichlorobenzaldehyde isomers are built using a molecular modeling program like GaussView.
-
Geometry optimization is performed using DFT calculations. A commonly used and effective functional for such systems is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).
-
A suitable basis set, such as 6-311++G(d,p), is employed to provide a good balance between accuracy and computational cost.[1]
-
The optimization is carried out in the gas phase to obtain the minimum energy structure of each isomer.
-
-
Calculation of Electronic Properties:
-
Once the geometries are optimized, the same DFT method (e.g., B3LYP/6-311++G(d,p)) is used to calculate the electronic properties.
-
The energies of the HOMO and LUMO are obtained from the output of the calculation.
-
The dipole moment is also calculated at this stage.
-
Global reactivity descriptors are derived from the HOMO and LUMO energies.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
MEP maps are generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack. These maps are valuable for predicting how the isomers will interact with other molecules.[2]
-
Workflow for DFT Analysis of Trichlorobenzaldehyde Isomers
The following diagram illustrates the logical workflow for conducting a DFT-based comparative study of trichlorobenzaldehyde isomers.
Alternative Methodologies and Their Comparison
While DFT with the B3LYP functional is a widely accepted method for such studies, other computational approaches can also be employed.
-
Hartree-Fock (HF) Theory: This is an ab initio method that is computationally less expensive than DFT. However, it does not account for electron correlation, which can lead to less accurate predictions of electronic properties, particularly for molecules with significant electron delocalization.
-
Møller-Plesset Perturbation Theory (e.g., MP2): This method includes electron correlation and can provide more accurate results than HF. However, it is computationally more demanding than both HF and DFT.
-
Other DFT Functionals: A variety of other DFT functionals are available (e.g., PBE, M06-2X). The choice of functional can influence the results, and for novel systems, it is sometimes advisable to benchmark a few functionals against available experimental data for related molecules.
For the study of trichlorobenzaldehyde isomers, DFT with B3LYP offers the best compromise between accuracy and computational efficiency, making it the recommended method for generating reliable comparative data.
References
A Researcher's Guide to Investigating Antibody Cross-Reactivity for 2,3,5-Trichlorobenzaldehyde Derivatives
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a framework for conducting cross-reactivity studies of antibodies raised against derivatives of 2,3,5-trichlorobenzaldehyde. In the absence of publicly available experimental data on this specific topic, this document serves as a comprehensive roadmap for researchers to design, execute, and report such studies.
The generation of antibodies with high specificity to small molecules, or haptens, like this compound, is a critical step in the development of sensitive and accurate immunoassays.[1] A crucial aspect of antibody characterization is the assessment of cross-reactivity, which measures the extent to which an antibody binds to molecules that are structurally similar to the target antigen.[2][3] High cross-reactivity can lead to false-positive results and inaccurate quantification in immunoassays.[2][4]
This guide outlines the necessary experimental protocols and data presentation formats to facilitate a thorough investigation of antibody cross-reactivity for this compound derivatives.
Experimental Design and Protocols
A successful cross-reactivity study begins with a well-defined experimental plan. The following sections detail the key stages, from hapten synthesis to the final immunoassay.
Hapten Synthesis and Carrier Protein Conjugation
Since small molecules like this compound are not immunogenic on their own, they must be covalently linked to a larger carrier protein to elicit an immune response.[1][5] This process involves two key steps:
-
Hapten Synthesis: A derivative of this compound containing a reactive functional group (e.g., a carboxyl or amino group) must be synthesized. This functional group will serve as the attachment point for the carrier protein. The design of the hapten is critical, as it will determine the specificity of the resulting antibodies.[5]
-
Conjugation to Carrier Protein: The synthesized hapten is then conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The resulting hapten-carrier conjugate is used to immunize animals for antibody production.
Antibody Production and Purification
Polyclonal or monoclonal antibodies can be generated by immunizing animals (e.g., rabbits or mice) with the hapten-carrier conjugate. Following immunization, the antibodies are purified from the serum.
Competitive Enzyme-Linked Immunosorbent Assay (cELISA)
The most common method for determining antibody cross-reactivity for small molecules is the competitive ELISA.[2] This assay measures the ability of structurally related compounds to compete with the target antigen for binding to the antibody.
Detailed cELISA Protocol:
-
Coating: A 96-well microtiter plate is coated with a conjugate of the this compound hapten and a protein different from the one used for immunization (e.g., ovalbumin if KLH was used for immunization) to avoid non-specific binding. The plate is then incubated to allow for binding.[6]
-
Blocking: Any remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., a solution of non-fat dry milk or BSA).[4][6]
-
Competition: The purified antibody is pre-incubated with either the this compound standard or one of the cross-reactant compounds at various concentrations. This mixture is then added to the coated and blocked plate.
-
Incubation: The plate is incubated to allow the antibody to bind to the coated antigen. The amount of antibody that binds to the plate is inversely proportional to the concentration of the free antigen in the solution.[2]
-
Washing: The plate is washed to remove any unbound antibodies and antigens.[6]
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that is specific for the primary antibody is added to the wells.[6]
-
Substrate Addition: After another washing step, a substrate for the enzyme is added, which results in a color change. The intensity of the color is proportional to the amount of primary antibody bound to the plate.
-
Data Analysis: The absorbance is read using a microplate reader. The percentage of cross-reactivity is calculated using the following formula:
Cross-reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100
Where IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.
Data Presentation
Clear and concise data presentation is essential for comparing the cross-reactivity of different compounds.
Table 1: Hypothetical Cross-Reactivity of an Anti-2,3,5-Trichlorobenzaldehyde Antibody
| Competing Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| 2,3-Dichlorobenzaldehyde | 500 | 2 |
| 2,5-Dichlorobenzaldehyde | 800 | 1.25 |
| 3,5-Dichlorobenzaldehyde | 1200 | 0.83 |
| 2,3,5-Trichlorobenzoic acid | >10,000 | <0.1 |
| Benzaldehyde | >10,000 | <0.1 |
Visualizing Experimental Workflows and Principles
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Workflow for the production of antibodies against this compound.
Caption: Principle of the competitive ELISA for cross-reactivity analysis.
References
- 1. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 3. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. seracare.com [seracare.com]
- 5. mdpi.com [mdpi.com]
- 6. immunoreagents.com [immunoreagents.com]
Safety Operating Guide
Safe Disposal of 2,3,5-Trichlorobenzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,3,5-Trichlorobenzaldehyde, ensuring compliance and minimizing risk.
1. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to recognize its hazards. It is classified as a corrosive solid that can cause severe skin burns and eye damage.[1] Some classifications also indicate that it is toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Recommended PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.[2]
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator is necessary.
2. Waste Segregation and Labeling
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal.
-
Dedicated Waste Container: this compound waste should be collected in a dedicated, clearly labeled, and compatible container. Do not mix it with other waste streams, especially non-hazardous waste.[3]
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound." Include the appropriate hazard pictograms (e.g., corrosive).
3. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, carefully sweep up the solid material and place it into the designated hazardous waste container.[2][4] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and cleaning materials. All contaminated materials, including cleaning supplies, must be disposed of as hazardous waste.
-
Environmental Protection: Prevent the spilled material from entering drains or waterways.[4]
4. Disposal Procedure
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.
-
Professional Disposal Service: Arrange for the collection of the hazardous waste container by a certified environmental services company. These companies are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.[2]
-
Regulatory Compliance: As a chemical waste generator, you are responsible for ensuring that the waste is correctly classified, labeled, and handled according to all applicable hazardous waste regulations.[2][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 56961-75-2 | [1][5][6][7] |
| Molecular Formula | C7H3Cl3O | [1][5][8] |
| Molecular Weight | 209.46 g/mol | [1][5] |
| Hazard Class | 8 (Corrosive) | [7] |
| UN Number | UN1759 or UN3261 | [6][7] |
Experimental Protocols
Currently, there are no widely published and validated experimental protocols for the in-lab neutralization of this compound for disposal purposes. Due to its hazardous nature, attempting to neutralize this compound without a thoroughly tested and approved procedure can be dangerous. The recommended and safest approach is to use a professional hazardous waste disposal service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound for synthesis 56961-75-2 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. vumc.org [vumc.org]
- 4. fishersci.com [fishersci.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound CAS#: 56961-75-2 [m.chemicalbook.com]
- 8. GSRS [gsrs.ncats.nih.gov]
Personal protective equipment for handling 2,3,5-Trichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2,3,5-Trichlorobenzaldehyde. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] Inhalation may cause respiratory irritation.[3] Appropriate PPE is mandatory to prevent exposure.
Table 1: Personal Protective Equipment for this compound
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles that can cause severe eye damage and facial burns. |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber).[4] | Prevents direct skin contact which can result in severe burns. |
| Body Protection | A chemical-resistant lab coat or apron worn over long-sleeved clothing and long pants.[3][5] | Protects skin from accidental spills and contamination. |
| Footwear | Closed-toe, chemical-resistant shoes. | Shields feet from spills. |
| Respiratory | Use in a well-ventilated area. A respirator may be required if dust or vapors are generated and cannot be controlled by local exhaust.[6] | Minimizes inhalation of irritating and potentially harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in experiments.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the safe handling of this compound.
Methodology:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read the manufacturer's SDS for this compound.[7]
-
Don PPE: Put on all required PPE as specified in Table 1.
-
Prepare Workspace: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][8] Ensure an emergency eyewash station and safety shower are accessible.[9]
-
Weighing: Carefully weigh the required amount of the solid in the fume hood. Use a disposable weighing paper or a tared container to avoid contamination of the balance.
-
Dissolving/Reaction: If dissolving the solid, add it slowly to the solvent in a flask or beaker. If using in a reaction, add it portion-wise to the reaction mixture.
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical. Use an appropriate solvent and then wash with soap and water.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield and goggles, and then the lab coat. Wash hands thoroughly after removing gloves.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[2]
Disposal Decision Pathway
References
- 1. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. trimaco.com [trimaco.com]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. sc.edu [sc.edu]
- 7. scienceequip.com.au [scienceequip.com.au]
- 8. eng.uwo.ca [eng.uwo.ca]
- 9. hse.kaust.edu.sa [hse.kaust.edu.sa]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
